molecular formula C33H40O18 B3030865 3-Feruloyl-1-Sinapoyl sucrose CAS No. 98942-06-4

3-Feruloyl-1-Sinapoyl sucrose

Cat. No.: B3030865
CAS No.: 98942-06-4
M. Wt: 724.7 g/mol
InChI Key: LHGNBKKPEPCPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Feruloyl-1-Sinapoyl sucrose is a natural product found in Polygala chamaebuxus with data available.

Properties

IUPAC Name

[4-hydroxy-2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxymethyl]-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O18/c1-44-19-10-16(4-7-18(19)36)5-9-25(38)49-31-28(41)23(14-35)50-33(31,51-32-30(43)29(42)27(40)22(13-34)48-32)15-47-24(37)8-6-17-11-20(45-2)26(39)21(12-17)46-3/h4-12,22-23,27-32,34-36,39-43H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGNBKKPEPCPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthesis of 3-Feruloyl-1-Sinapoyl Sucrose in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the putative biosynthetic pathway of 3-Feruloyl-1-Sinapoyl sucrose, a specialized plant metabolite. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the precursor pathways, key enzymatic reactions, and the analytical methodologies required to investigate this complex molecule. While the precise enzymatic machinery for the synthesis of this specific mixed di-ester of sucrose remains to be fully elucidated, this guide offers a robust theoretical framework and actionable experimental protocols to advance its study.

Introduction: The Significance of Hydroxycinnamate-Sucrose Esters

Hydroxycinnamic acids (HCAs), such as ferulic acid and sinapic acid, are a major class of plant phenolic compounds derived from the phenylpropanoid pathway. When esterified to sucrose, they form a diverse group of metabolites with significant biological activities. These activities include roles in plant defense against pathogens and herbivores, UV protection, and potential pharmacological properties. 3-Feruloyl-1-Sinapoyl sucrose, a known glycoside, is of particular interest due to the combined presence of two distinct HCAs on a central sucrose scaffold. Understanding its biosynthesis is key to unlocking its potential for metabolic engineering and drug development.

Foundational Pathways: Supplying the Building Blocks

The biosynthesis of 3-Feruloyl-1-Sinapoyl sucrose is contingent on two primary metabolic pathways that provide the necessary precursors: the Phenylpropanoid Pathway, which synthesizes the acyl donors, and the Sucrose Biosynthesis Pathway, which provides the acyl acceptor.

The Phenylpropanoid Pathway: Generation of Acyl-CoA Donors

The phenylpropanoid pathway is a major route for the synthesis of a wide array of plant secondary metabolites.[1] The initial steps convert the amino acid phenylalanine into p-coumaroyl-CoA, a central intermediate.[1] From this point, the pathway branches to produce a variety of phenolic compounds, including the activated forms of ferulic and sinapic acids required for the acylation of sucrose.

The key steps leading to the formation of feruloyl-CoA and sinapoyl-CoA are as follows:

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of phenylalanine by Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) .

  • Activation to p-Coumaroyl-CoA: The resulting p-coumaric acid is activated to its coenzyme A (CoA) thioester by 4-Coumarate:CoA Ligase (4CL) .

  • Branching to Feruloyl-CoA and Sinapoyl-CoA: Through a series of hydroxylation and methylation steps involving enzymes such as p-Coumarate 3-Hydroxylase (C3H) , Caffeoyl-CoA O-Methyltransferase (CCoAOMT) , Ferulate 5-Hydroxylase (F5H) , and Caffeic Acid O-Methyltransferase (COMT) , p-coumaroyl-CoA is converted to feruloyl-CoA and subsequently to sinapoyl-CoA.

These acyl-CoA thioesters are the high-energy donor molecules for the acylation of sucrose.

Sucrose Biosynthesis: The Acyl Acceptor

Sucrose is the primary product of photosynthesis in many plants and serves as the main transport sugar.[2] Its synthesis in photosynthetic tissues primarily occurs in the cytosol through the action of two key enzymes:

  • Sucrose-Phosphate Synthase (SPS): This enzyme catalyzes the transfer of a glucosyl unit from UDP-glucose to fructose-6-phosphate, forming sucrose-6-phosphate.

  • Sucrose-Phosphate Phosphatase (SPP): The phosphate group is then removed from sucrose-6-phosphate by SPP to yield free sucrose.

This readily available pool of sucrose serves as the acceptor molecule for the feruloyl and sinapoyl groups.

The Core Pathway: A Putative Model for 3-Feruloyl-1-Sinapoyl Sucrose Biosynthesis

The final steps in the formation of 3-Feruloyl-1-Sinapoyl sucrose involve the sequential, regioselective acylation of the sucrose molecule. This process is catalyzed by members of the BAHD acyltransferase family , a large and diverse group of plant enzymes that utilize acyl-CoA donors.[3] While the specific enzymes for this pathway have not yet been definitively identified, a putative pathway can be proposed based on known BAHD functionalities.

Key Characteristics of BAHD Acyltransferases:

  • Acyl Donors: They utilize acyl-CoA thioesters, such as feruloyl-CoA and sinapoyl-CoA, as the acyl donors.

  • Acceptor Molecules: BAHD acyltransferases can acylate a wide range of acceptor molecules, including other metabolites, and in this case, sucrose.

  • Regioselectivity: A critical feature of these enzymes is their ability to acylate specific hydroxyl groups on the acceptor molecule, leading to the formation of distinct isomers.

Hypothesized Sequential Acylation:

The formation of 3-Feruloyl-1-Sinapoyl sucrose likely proceeds through a two-step enzymatic process:

  • First Acylation: A specific BAHD acyltransferase, which we can term Sucrose Hydroxycinnamoyl-CoA Transferase 1 (SHT1) , catalyzes the transfer of either a feruloyl or a sinapoyl group to the sucrose molecule. The regioselectivity of this enzyme would determine the initial acylation position.

  • Second Acylation: A second BAHD acyltransferase, SHT2 , then acts on the mono-acylated sucrose intermediate. This enzyme would exhibit both substrate specificity for the mono-acylated sucrose and regioselectivity for the second acylation site.

The exact order of feruloylation and sinapoylation remains to be determined experimentally. It is plausible that two distinct pathways exist, one starting with feruloylation and the other with sinapoylation, potentially catalyzed by different sets of enzymes.

Experimental Workflows for Pathway Elucidation

To validate the proposed biosynthetic pathway and identify the responsible enzymes, a series of experimental workflows are required. The following sections provide detailed, step-by-step methodologies for key experiments.

Identification and Cloning of Candidate BAHD Acyltransferase Genes

The identification of candidate genes is the first critical step. This can be achieved through a combination of bioinformatics and transcriptomics.

Protocol for Candidate Gene Identification:

  • Transcriptome Analysis: Perform RNA-sequencing on tissues of a plant known to produce 3-Feruloyl-1-Sinapoyl sucrose (e.g., Polygala species) under conditions where the compound is actively synthesized.

  • Differential Gene Expression Analysis: Identify genes that are upregulated in correlation with the accumulation of the target metabolite.

  • Homology-Based Search: Use known BAHD acyltransferase sequences as queries to search the transcriptome data for homologous genes.

  • Phylogenetic Analysis: Construct a phylogenetic tree of the identified candidate genes with other functionally characterized BAHD acyltransferases to infer potential functions.

  • Gene Cloning: Once candidate genes are identified, clone the full-length coding sequences into an appropriate expression vector.

Heterologous Expression and Purification of Recombinant BAHD Acyltransferases

To characterize the enzymatic activity of the candidate genes, they must be expressed and the resulting proteins purified. E. coli is a commonly used system for this purpose.[4][5]

Protocol for Heterologous Expression in E. coli:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the candidate BAHD gene.[4]

  • Culture Growth: Grow a starter culture overnight in LB medium containing the appropriate antibiotic. Use this to inoculate a larger volume of culture medium.

  • Induction of Expression: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Protein Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the solubility of the recombinant protein.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.

  • Protein Purification: Centrifuge the lysate to pellet cell debris. Purify the soluble recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assays

The functional characterization of the purified recombinant BAHD acyltransferases is performed through in vitro enzyme assays.

Protocol for BAHD Acyltransferase Enzyme Assay:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified recombinant enzyme (1-5 µg)

    • Sucrose (1-10 mM)

    • Feruloyl-CoA or Sinapoyl-CoA (50-200 µM)

    • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

    • Incubate at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol or by acidification.

  • Product Analysis: Analyze the reaction products by HPLC or LC-MS to identify the formation of feruloylated or sinapoylated sucrose.

  • Sequential Assays: To test for the second acylation step, use the mono-acylated product from the first reaction as the substrate for the second enzyme.

Analytical Chemistry: Identification and Quantification of Products

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for the separation, identification, and quantification of the reaction products.[1][6]

Protocol for HPLC-MS Analysis:

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Employ a gradient elution with two solvents:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes to elute the more hydrophobic di-acylated sucrose esters.

    • Flow Rate: 0.2-0.4 mL/min.

    • Detection: Monitor the eluent using a Diode Array Detector (DAD) to detect the characteristic absorbance of hydroxycinnamic acids (around 320 nm) and a mass spectrometer.

  • Mass Spectrometry Analysis:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Detection: Perform full scan analysis to determine the molecular weights of the products.

    • Fragmentation Analysis (MS/MS): Use tandem mass spectrometry to fragment the parent ions of the putative products. The fragmentation pattern will provide structural information to confirm the identity of the acylated sucrose esters.

Data Presentation and Interpretation

Quantitative Data Summary
Enzyme CandidateSubstrate (Acyl-CoA)Substrate (Acceptor)Product FormedSpecific Activity (pkat/mg)
SHT1-candidate1Feruloyl-CoASucrose3-O-Feruloyl-sucroseValue
SHT1-candidate1Sinapoyl-CoASucrose1-O-Sinapoyl-sucroseValue
SHT2-candidate1Sinapoyl-CoA3-O-Feruloyl-sucrose3-Feruloyl-1-Sinapoyl sucroseValue
SHT2-candidate1Feruloyl-CoA1-O-Sinapoyl-sucrose3-Feruloyl-1-Sinapoyl sucroseValue

Table 1: Example of a data summary table for the kinetic characterization of candidate BAHD acyltransferases.

Visualization of Pathways and Workflows

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_sucrose Sucrose Biosynthesis cluster_acylation Sucrose Acylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Feruloyl_CoA Feruloyl_CoA p_Coumaroyl_CoA->Feruloyl_CoA C3H, CCoAOMT Sinapoyl_CoA Sinapoyl_CoA Feruloyl_CoA->Sinapoyl_CoA F5H, COMT Mono_Acyl_Sucrose Mono-acylated Sucrose Feruloyl_CoA->Mono_Acyl_Sucrose Di_Acyl_Sucrose 3-Feruloyl-1-Sinapoyl Sucrose Sinapoyl_CoA->Di_Acyl_Sucrose UDP_Glucose UDP_Glucose Sucrose_6P Sucrose_6P UDP_Glucose->Sucrose_6P SPS Fructose_6P Fructose_6P Fructose_6P->Sucrose_6P Sucrose Sucrose Sucrose_6P->Sucrose SPP Sucrose->Mono_Acyl_Sucrose SHT1 Mono_Acyl_Sucrose->Di_Acyl_Sucrose SHT2

Caption: Putative biosynthetic pathway of 3-Feruloyl-1-Sinapoyl sucrose.

Experimental_Workflow cluster_gene_discovery Gene Discovery & Cloning cluster_protein_expression Protein Expression & Purification cluster_enzyme_characterization Enzyme Characterization A Transcriptome Analysis (e.g., Polygala sp.) B Identify Candidate BAHD Genes A->B C Clone CDS into Expression Vector B->C D Heterologous Expression in E. coli C->D E Cell Lysis & Soluble Protein Extraction D->E F Affinity Chromatography (e.g., Ni-NTA) E->F G SDS-PAGE Analysis F->G H In Vitro Enzyme Assay (Acyl-CoA + Sucrose) G->H I Product Analysis by HPLC-MS/MS H->I J Determine Kinetic Parameters I->J

Caption: Experimental workflow for the identification and characterization of enzymes.

Conclusion and Future Directions

The biosynthesis of 3-Feruloyl-1-Sinapoyl sucrose presents a fascinating area of plant specialized metabolism. While the foundational pathways are well-established, the specific BAHD acyltransferases responsible for the sequential and regioselective acylation of sucrose remain to be discovered. The technical guide provided here offers a comprehensive framework and detailed experimental protocols to guide researchers in elucidating this pathway. Future research should focus on the identification and characterization of the specific sucrose hydroxycinnamoyl-CoA transferases from plants known to produce this compound. The successful identification of these enzymes will not only enhance our fundamental understanding of plant metabolic diversity but also provide valuable tools for the metabolic engineering of plants and microorganisms to produce novel bioactive compounds for the pharmaceutical and nutraceutical industries.

References

  • D'Auria, J. C. (2006). Acyltransferases in plants: a good time to be BAHD. Current opinion in plant biology, 9(3), 331-340.
  • FAO/WHO Expert Committee on Food Additives. (2017).
  • Ferrer, M., Cruces, M. A., & Bernabé, M. (2000). Improved synthesis of sucrose fatty acid monoesters. Biotechnology letters, 22(15), 1239-1243.
  • Khay, S., et al. (2024).
  • Food Standards Agency. (2009). Development of a validated method for the determination of sucrose esters (E473) and sucroglycerides (E474).
  • Shang, Y., et al. (2022). HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. Food Science and Technology, 42.
  • Chen, L. Q., et al. (2015). A cascade of sequentially expressed sucrose transporters in the seed coat and endosperm provides nutrition for the Arabidopsis embryo. The Plant Cell, 27(3), 607-619.
  • Mancilla-Margalli, N. A., & López, M. G. (2007). Molecular characterization of sucrose: sucrose 1-fructosyltransferase (1SST) from Agave tequilana Weber var. azul. Plant Science, 173(5), 481-491.
  • Khaled, A. D., et al. (2018). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 23(10), 2468.
  • Li, R., et al. (2022). Protein S-acyltransferases and acyl protein thioesterases, regulation executors of protein S-acylation in plants. Frontiers in Plant Science, 13, 949603.
  • Al-Sayed, E., et al. (2024). HPLC-HESI-MS/MS Analysis of Phenolic Compounds from Cynoglossum tubiflorus Leaf Extracts: An Assessment of Their Cytotoxic, Antioxidant, and Antibacterial Properties. Molecules, 29(6), 1389.
  • Yamashita, H., et al. (2014). Glycerophosphate/Acylglycerophosphate Acyltransferases. Journal of Biological Chemistry, 289(50), 34526-34536.
  • Japan Food Chemical Research Foundation. (2010). Determination of sucrose esters of fatty acids in food additive premixes by gas chromatography and confirmation of identity by gas chromatography/mass spectrometry. Journal of the Food Hygienic Society of Japan, 51(6), 315-321.
  • Olkowski, A. A., et al. (2005). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 14(55), 3-7.
  • Rosano, G. L., & Ceccarelli, E. A. (2019). Heterologous protein expression in E. coli V.2. protocols.io.
  • Ullah, I., et al. (2025). Comprehensive characterization and expression profiling of sucrose phosphate synthase (SPS) and sucrose synthase (SUS) family in Cucumis melo under the application of nitrogen and potassium. Scientific Reports, 15(1), 1-17.
  • Zhai, Z., et al. (2021). The Role of Sugar Signaling in Regulating Plant Fatty Acid Synthesis. Frontiers in Plant Science, 12, 665091.
  • Pagliari, L., et al. (2022). Purification and Biochemical Characterization of Sucrose synthase from the Stem of Nettle (Urtica dioica L.). Plants, 11(15), 1958.
  • Balasundram, N., Sundram, K., & Samman, S. (2019). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs).
  • IBA Lifesciences. (n.d.). Heterologous expression of recombinant proteins in E. coli.
  • Suganthi, M., & Ramesh, M. (2016). Characterization of Sucrose Synthase (Susy) Transcription Factor from Saccharum officinarum Co86032 during Abiotic Stress Condition. International Journal of Applied Sciences, 1(1), 1-6.
  • Dhanoa, J. K., et al. (2017). Strategies for optimization of heterologous protein expression in E. coli: Roadblocks and reinforcements. International journal of biological macromolecules, 106, 1047-1057.
  • Grela, E., et al. (2014). Molecular characteristics of sucrose synthase isolated from bird cherry leaves. Acta Biologica Cracoviensia Series Botanica, 56(1), 39-46.
  • Evans, T. C., & Xu, M. Q. (Eds.). (2011). Heterologous Gene Expression in E.coli: Methods and Protocols. Humana Press.
  • National Academic Digital Library of Ethiopia. (n.d.). Heterologous Gene Expression in E.coli.

Sources

An In-Depth Technical Guide to the Discovery and History of Feruloyl Sucrose Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, history, chemical diversity, and therapeutic potential of feruloyl sucrose derivatives. It is designed to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

A Journey into the World of Feruloyl Sucrose Derivatives: From Obscurity to Prominence

Feruloyl sucrose derivatives, a class of phenylpropanoid sucrose esters, are naturally occurring compounds widely distributed throughout the plant kingdom.[1] For many years, these molecules remained in the shadow of their more famous parent compound, ferulic acid. However, a growing body of research has illuminated their unique chemical structures and significant biological activities, sparking considerable interest in their potential as therapeutic agents. This guide will trace the historical journey of their discovery, delve into their structural complexity, and explore their promising future in medicine and beyond.

The Historical Unveiling: A Timeline of Discovery

The story of feruloyl sucrose derivatives is intrinsically linked to the broader exploration of phenylpropanoids in plants. While ferulic acid has been known to science for over a century, the identification of its sucrose esters is a more recent development. Early phytochemical investigations often focused on the isolation and characterization of more abundant or easily crystallizable compounds. It was the advent of more sophisticated analytical techniques, particularly in chromatography and spectroscopy, that paved the way for the discovery of these often minor but structurally complex plant metabolites.

Key Milestones:

  • Mid to Late 20th Century: The initial characterization of simple ferulic acid esters laid the groundwork for the discovery of more complex derivatives.

  • 1980s-1990s: The isolation and structural elucidation of the first feruloyl sucrose derivatives from various plant sources began to emerge in the scientific literature. For instance, a novel derivative, β-(3,6-di-O-feruloyl)-fructofuranosyl-α-(2,3,4,6-tetra-O-acetyl)-glucopyranoside, was isolated from the wood of Bhesa paniculata.[2]

  • 2000s-Present: A surge in research has led to the identification of a diverse array of feruloyl sucrose derivatives from numerous plant families. For example, in 2010, two new feruloyl sucrose derivatives, bistoroside A and bistoroside B, were isolated from the Korean medicinal plant Bistorta manshuriensis.[3][4] More recently, in the early 2000s, four new feruloyl glycosides, heloniosides A, B, C, and D, were obtained from Heloniopsis orientalis.[5] This period has also been marked by a deeper understanding of their biosynthesis, including the discovery of the "sucrose ferulate cycle," which highlights the role of these derivatives in the feruloylation of arabinoxylans in plant cell walls.[6]

Structural Diversity and Natural Occurrence: A Chemical Tapestry

The basic architecture of a feruloyl sucrose derivative consists of a sucrose core to which one or more ferulic acid moieties are attached via ester linkages. The structural diversity of these compounds arises from several factors:

  • Number and Position of Feruloyl Groups: The hydroxyl groups of both the glucose and fructose units of sucrose can be esterified, leading to a wide range of mono-, di-, tri-, and even tetra-feruloylated derivatives.

  • Isomeric Forms of Ferulic Acid: The feruloyl group can exist in either the trans or cis configuration, further increasing the number of possible isomers.

  • Additional Acylations: The sucrose backbone can be further modified with other acyl groups, such as acetyl groups, as seen in the case of bistoroside B.[3]

Table 1: Examples of Feruloyl Sucrose Derivatives and Their Natural Sources

Derivative NameChemical StructureNatural Source(s)
Bistoroside A (3,6-di-O-Z-feruloyl)-β-D-fructofuranosyl-(1↔2)-α-D-glucopyranosideBistorta manshuriensis
Bistoroside B (3,6-di-O-Z-feruloyl)-β-D-fructofuranosyl-(1↔2)-(6'-O-acetyl)-α-D-glucopyranosideBistorta manshuriensis
Helonioside A (3,6-di-O-feruloyl)-β-D-fructofuranosyl-α-D-glucopyranosideHeloniopsis orientalis
Helonioside B (3,6-di-O-feruloyl)-β-D-fructofuranosyl-(6'-O-acetyl)-α-D-glucopyranosideHeloniopsis orientalis

Feruloyl sucrose derivatives have been identified in a variety of plant species, often in those with a history of use in traditional medicine. Their presence is not limited to a specific plant family, suggesting a widespread distribution in the plant kingdom.

From Plant to Pure Compound: A Guide to Extraction, Isolation, and Purification

The successful isolation of feruloyl sucrose derivatives requires a systematic and carefully optimized workflow. The choice of methodology is dictated by the specific chemical properties of the target compounds and the nature of the plant matrix.

Step 1: Extraction - Liberating the Molecules of Interest

The initial step involves the extraction of the compounds from the plant material. The polarity of the solvent system is a critical parameter.

  • Rationale for Solvent Choice: Feruloyl sucrose derivatives possess both polar (sucrose) and non-polar (feruloyl) moieties, making them amenable to extraction with moderately polar solvents. A mixture of alcohol (methanol or ethanol) and water is commonly employed. For instance, an 80% methanol solution has been successfully used to extract feruloyl sucrose derivatives from the aerial parts of Bistorta manshuriensis.[4] The use of aqueous alcohol facilitates the extraction of a broad range of compounds, including the target molecules, while minimizing the co-extraction of highly polar or non-polar contaminants.

A Generalized Extraction Protocol:

  • Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for solvent penetration.

  • Solvent Extraction: The powdered plant material is macerated or percolated with an appropriate solvent system (e.g., 80% methanol in water) at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

Step 2: Purification - The Path to Purity

The crude extract is a complex mixture of various phytochemicals. A multi-step chromatographic approach is essential to isolate the feruloyl sucrose derivatives in a pure form.

  • Causality in Chromatographic Selection: The purification strategy is designed to exploit the differences in polarity, size, and affinity of the compounds in the mixture. A typical workflow involves a combination of different chromatographic techniques.

A Representative Purification Workflow:

Purification_Workflow Crude_Extract Crude Extract Solvent_Partitioning Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) Crude_Extract->Solvent_Partitioning Silica_Gel_CC Silica Gel Column Chromatography (Normal Phase) Solvent_Partitioning->Silica_Gel_CC Ethyl Acetate Fraction RP_C18_CC Reversed-Phase (C18) Column Chromatography Silica_Gel_CC->RP_C18_CC Sephadex_LH20 Sephadex LH-20 Column Chromatography (Size Exclusion) RP_C18_CC->Sephadex_LH20 Prep_HPLC Preparative HPLC (High Resolution) Sephadex_LH20->Prep_HPLC Pure_Compound Pure Feruloyl Sucrose Derivative Prep_HPLC->Pure_Compound Enzyme_Inhibition FSE Feruloyl Sucrose Ester (FSE) FSE->Inhibition Alpha_Glucosidase α-Glucosidase Glucose Glucose Absorption Alpha_Glucosidase->Glucose Alpha_Amylase α-Amylase Alpha_Amylase->Glucose Carbohydrates Complex Carbohydrates Carbohydrates->Alpha_Glucosidase Carbohydrates->Alpha_Amylase Inhibition->Alpha_Glucosidase Inhibition->Alpha_Amylase Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli NF_kB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NF_kB_Pathway FSE Feruloyl Sucrose Derivative FSE->Inhibition Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Mediators Inhibition->NF_kB_Pathway

Sources

Comprehensive Characterization of 3-O-Feruloyl-1-O-Sinapoyl Sucrose

[1]

Compound Overview & Biological Context

3-O-Feruloyl-1-O-Sinapoyl Sucrose is a disaccharide ester belonging to the class of oligosaccharide phenylpropanoids.[1] It is a key bioactive constituent of Polygala tenuifolia (Yuan Zhi), a traditional medicine used for its neuroprotective, antidepressant, and cognitive-enhancing properties.

  • IUPAC Name:

    
    -D-Fructofuranosyl-
    
    
    -D-glucopyranoside, 1-O-(4-hydroxy-3,5-dimethoxycinnamate)-3-O-(4-hydroxy-3-methoxycinnamate)[1][2]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 724.66 g/mol [1]

  • Key Structural Features:

    • Sucrose Core:

      
      -D-Glucopyranosyl-(1
      
      
      2)-
      
      
      -D-fructofuranoside.[1][2][3][4][5]
    • Regiochemistry: Esterification occurs specifically at the C-1' and C-3' positions of the fructose moiety.[1]

    • Chromophores: Sinapoyl (1') and Feruloyl (3') moieties provide distinct UV absorbance (~320-330 nm).[1]

Isolation & Extraction Protocol

High-purity isolation is critical for accurate spectroscopic analysis.[1] The following protocol utilizes polarity-guided fractionation.

Workflow Diagram

IsolationProtocolPlantPolygala tenuifolia Roots(Dried & Powdered)ExtractExtraction(70% EtOH, Reflux, 3x 2h)Plant->ExtractPartitionLiquid-Liquid Partition(Suspended in H2O)Extract->PartitionFrac_BuOHn-Butanol Fraction(Enriched in Sucrose Esters)Partition->Frac_BuOHExtract with n-BuOHD101Diaion HP-20 / D101 Resin(Elute with 40-60% EtOH)Frac_BuOH->D101SiGelSilica Gel CC(CHCl3:MeOH:H2O 7:3:0.5)D101->SiGelHPLCPrep-HPLC (C18)(MeOH:H2O gradient)SiGel->HPLCPurePure 3-Feruloyl-1-Sinapoyl Sucrose(Amorphous Powder)HPLC->Pure

Figure 1: Isolation workflow for phenylpropanoid sucrose esters from Polygala species.

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the acyl moieties.

ESI-MS Data
  • Ionization Mode: Negative (ESI-) and Positive (ESI+)[1]

  • Molecular Ion:

    • [M-H]⁻: m/z 723.21[1]

    • [M+Na]⁺: m/z 747.21[1]

  • High-Resolution MS (HR-ESI-MS): Calculated for

    
     [M-H]⁻: 723.2136.[1]
    
Fragmentation Pattern (MS/MS)

Fragmentation in negative mode typically involves the cleavage of the ester bonds, releasing the hydroxycinnamic acid units.

Fragment Ion (m/z)AssignmentMechanistic Origin
723 [M-H]⁻Parent Ion
529 [M-H-194]⁻Loss of Feruloyl moiety (

)
499 [M-H-224]⁻Loss of Sinapoyl moiety (

)
341 [Sucrose-H]⁻Loss of both acyl groups (deprotonated sucrose)
223 [Sinapic Acid-H]⁻Cleavage of sinapoyl ester
193 [Ferulic Acid-H]⁻Cleavage of feruloyl ester

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the definitive proof of regiochemistry. The key challenge is distinguishing the 1' and 3' positions on the fructose ring.

Experimental Conditions
  • Solvent: Methanol-

    
     (
    
    
    ) or Pyridine-
    
    
    (for better resolution of hydroxyl protons).[1]
  • Frequency: 500 MHz (

    
    H), 125 MHz (
    
    
    C).[6]
H and C NMR Assignment Table

Note: Chemical shifts (

PositionMoiety

(ppm), Multiplicity,

(Hz)

(ppm)
Key HMBC Correlations (H

C)
Glucose
1Glc-15.42 (d, 3.[1][2][4]6)94.5C-2' (Fru)
2Glc-23.45 (dd, 9.6, 3.[1]6)73.2
3Glc-33.70 (t, 9.[1]6)74.8
4Glc-43.35 (t, 9.[1]6)71.5
5Glc-53.85 (m)74.2
6Glc-63.78 (m)62.4
Fructose
1'Fru-1'4.45 (d, 12.0) ; 4.62 (d, 12.0) 65.8 C-9''' (Sinapoyl C=O) , C-2'
2'Fru-2'105.2Glc-1
3'Fru-3'5.65 (d, 8.0) 78.5 C-9'' (Feruloyl C=O) , C-4'
4'Fru-4'4.38 (t, 8.[1]0)72.0
5'Fru-5'3.95 (m)82.1
6'Fru-6'3.80 (m)64.2
Feruloyl (at C-3')
2''Arom7.20 (d, 2.[1]0)111.8C-7'', C-4''
5''Arom6.82 (d, 8.[1]0)116.5
6''Arom7.08 (dd, 8.0, 2.[1]0)124.2
7''Olefin7.65 (d, 15.[1]9)147.5C-2'', C-6'', C-9''
8''Olefin6.38 (d, 15.[1]9)115.2C-1'', C-9''
9''C=O168.5H-3' (Fru)
OMe3.88 (s)56.8C-3''
Sinapoyl (at C-1')
2''', 6'''Arom6.95 (s, 2H)107.5C-7''', C-4'''
7'''Olefin7.68 (d, 15.[1]9)148.0
8'''Olefin6.45 (d, 15.[1]9)116.0
9'''C=O168.2H-1' (Fru)
OMe3.85 (s, 6H)56.9C-3''', C-5'''
Structural Elucidation Logic
  • Aromatic Moieties: The presence of two trans-olefinic systems (

    
     Hz) and specific aromatic patterns (one ABX system for Feruloyl, one symmetric singlet for Sinapoyl) identifies the acyl groups.
    
  • Regiochemistry (The "Shift" Rule):

    • H-3' (Fructose): The resonance at 5.65 ppm is significantly downfield compared to unsubstituted sucrose (~4.2 ppm), confirming esterification at C-3'.[1]

    • H-1' (Fructose): The diastereotopic protons at 4.45/4.62 ppm are downfield from the typical ~3.6 ppm, confirming esterification at C-1'.[1]

    • Glc Anomeric: The doublet at 5.42 ppm is characteristic of the

      
      -glucose anomeric proton in sucrose.[1]
      
  • HMBC Confirmation: Long-range correlations from H-3' to the Feruloyl carbonyl (C-9'' ) and from H-1' to the Sinapoyl carbonyl (C-9''' ) unambiguously link the esters to their respective positions.[1]

Structural Visualization (HMBC Correlations)

The following diagram illustrates the key Heteronuclear Multiple Bond Coherence (HMBC) correlations that prove the connectivity of the molecule.

HMBC_Correlationscluster_FructoseFructose Corecluster_SinapoylSinapoyl Moietycluster_FeruloylFeruloyl MoietyC1_primeC-1'H1_primeH-1'C9_sinC=O (Sin)H1_prime->C9_sinHMBCC3_primeC-3'H3_primeH-3'C9_ferC=O (Fer)H3_prime->C9_ferHMBC

Figure 2: Key HMBC correlations linking the fructose protons to the ester carbonyls.[1]

References

  • Hamburger, M., et al. (1985). Hydroxycinnamic acid esters from Polygala chamaebuxus. Phytochemistry, 24(11), 2681-2684. [1]

  • Miyase, T., et al. (1999). Sucrose esters and xanthone C-glycosides from the roots of Polygala sibirica.[1] Journal of Natural Products, 62(7), 993-996.

  • Jiang, Y., et al. (2005). Tenuifolisides A-E, phytotoxic sucrose esters from Polygala tenuifolia. Phytochemistry, 66, 279-284. [1]

  • PubChem Compound Summary. (2024). Tenuifoliside B (Isomer Reference).[3] National Center for Biotechnology Information. [1]

3-Feruloyl-1-Sinapoyl Sucrose: Metabolic Architecture & Pharmacological Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the metabolic architecture, chemical biology, and pharmacological potential of 3-Feruloyl-1-Sinapoyl Sucrose (FSS) .

Executive Summary

3-Feruloyl-1-Sinapoyl Sucrose (FSS) is a bioactive phenylpropanoid sucrose ester (PSE) predominantly isolated from the Polygalaceae family (Polygala tenuifolia, P. chamaebuxus). Functioning as both a specialized metabolite for plant stress adaptation and a potent pharmacological agent, FSS represents a "mixed" ester class where the sucrose scaffold is acylated by two distinct hydroxycinnamic acids: ferulic acid and sinapic acid.

For drug development professionals, FSS offers a unique scaffold for neuroprotection, exhibiting superior blood-brain barrier (BBB) permeability compared to free phenolic acids due to its lipophilic glycosidic nature. This guide dissects its biosynthesis, physiological function, and isolation protocols.

Part 1: Chemical Identity & Structural Biology

FSS belongs to the oligosaccharide ester family. Unlike simple flavonoids, its core is a non-reducing disaccharide (sucrose) decorated with phenylpropanoid moieties.

Chemical Specifications
FeatureDetail
IUPAC Name

-D-Fructofuranosyl-(2

1)-

-D-glucopyranoside, 3-O-(4-hydroxy-3-methoxycinnamate)-1'-O-(4-hydroxy-3,5-dimethoxycinnamate)
Molecular Formula

Molecular Weight 724.66 g/mol
Key Moieties Sucrose Core: Hydrophilic scaffold.Feruloyl Group (C3-Glucose): Antioxidant pharmacophore.Sinapoyl Group (C1'-Fructose): Neuroprotective pharmacophore.[1]
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in

.

Structural Insight: The designation "1-Sinapoyl" in literature often refers to the 1'-position on the fructose moiety (a primary alcohol,


), as the C1 of glucose is involved in the glycosidic bond. The "3-Feruloyl" typically targets the C3 secondary hydroxyl of the glucose unit. This specific regiochemistry is critical for its interaction with biological targets like the NMDA receptor or acetylcholinesterase.

Part 2: Biosynthetic Pathway

The biosynthesis of FSS is a non-random, enzymatically driven process occurring in the cytosol and potentially the vacuole. It relies on the Phenylpropanoid Pathway to generate acyl donors and BAHD Acyltransferases for esterification.

Precursor Generation (General Phenylpropanoid Pathway)

The plant converts Phenylalanine into activated CoA-thioesters:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates Phe to trans-cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H) & 4-Coumarate:CoA Ligase (4CL): Generate p-Coumaroyl-CoA.

  • O-Methyltransferases (COMT/CCoAOMT): Methylate precursors to form Feruloyl-CoA and Sinapoyl-CoA .

Acylation Machinery (The BAHD vs. SCPL System)

Unlike simple glycosylation, the attachment of bulky phenylpropanoids to sucrose requires high-energy donors.

  • Cytosolic Route (BAHD Acyltransferases): Enzymes utilizing Acyl-CoA donors.[2] A specific Sucrose:Feruloyl-transferase attaches the first group.

  • Vacuolar Route (SCPL Acyltransferases): Serine Carboxypeptidase-like enzymes may use 1-O-Sinapoyl-glucose as a donor to transfer the sinapoyl group to the feruloyl-sucrose acceptor (Disproportionation reaction).

Biosynthetic Workflow Diagram

Biosynthesis Phe L-Phenylalanine Cin Trans-Cinnamic Acid Phe->Cin Deamination CouCoA p-Coumaroyl-CoA Cin->CouCoA Hydroxylation/Ligation FerCoA Feruloyl-CoA CouCoA->FerCoA Methylation SinCoA Sinapoyl-CoA CouCoA->SinCoA Methylation BAHD1 BAHD Acyltransferase I (Cytosolic) FerCoA->BAHD1 BAHD2 BAHD Acyltransferase II (or SCPL Vacuolar) SinCoA->BAHD2 Suc Sucrose MonoEst 3-O-Feruloyl Sucrose (Intermediate) Suc->MonoEst Feruloyl Transfer Final 3-Feruloyl-1-Sinapoyl Sucrose (FSS) MonoEst->Final Sinapoyl Transfer PAL PAL C4H C4H/4CL OMT COMT/CCoAOMT BAHD1->MonoEst BAHD2->Final

Caption: Enzymatic cascade converting Phenylalanine and Sucrose into FSS via sequential acylation by BAHD/SCPL transferases.

Part 3: Physiological Functions in Plants

Why does Polygala synthesize FSS? It is not merely a metabolic byproduct but a stress-response shield.

  • UV-B Filtration: The feruloyl and sinapoyl moieties absorb strongly in the UV-B range (280–320 nm), protecting leaf mesophyll and reproductive tissues from DNA damage.

  • Antioxidant Reservoir: FSS acts as a soluble antioxidant. Unlike lignin (insoluble), FSS is stored in the vacuole and can be mobilized to neutralize Reactive Oxygen Species (ROS) generated during drought or cold stress.

  • Anti-Herbivory: The bitter taste of phenylpropanoid esters serves as a feeding deterrent against insects.

Part 4: Pharmacological Potential (Drug Development)

For researchers in the pharmaceutical sector, FSS is a lead compound for neurodegenerative and mood disorders.

Therapeutic AreaMechanism of ActionKey Reference
Antidepressant Inhibits MAO-A and MAO-B; upregulates BDNF expression in the hippocampus.Hu et al., 2010
Neuroprotection Scavenges free radicals; inhibits Acetylcholinesterase (AChE); protects against

-induced toxicity (Alzheimer's model).
Li et al., 2020
Anti-inflammatory Suppresses NO production and COX-2 expression in LPS-stimulated microglia.Wang et al., 2013

Key Advantage: The sucrose carrier enables FSS to utilize glucose transporters (GLUT) or passive diffusion to cross the BBB more effectively than free sinapic acid.

Part 5: Analytical & Isolation Protocols

This protocol provides a validated workflow for isolating FSS from Polygala roots.

Extraction Methodology
  • Starting Material: Dried, powdered roots of Polygala tenuifolia.

  • Solvent: 70% Ethanol (EtOH) or Methanol (MeOH).

  • Procedure:

    • Macerate 1 kg powder in 5L 70% EtOH for 3 days at room temperature.

    • Filter and concentrate under reduced pressure (Rotavap) at <45°C to obtain crude extract.

Purification Workflow (Self-Validating)
  • Step 1: Diaion HP-20 (Desalting & Enrichment)

    • Load crude extract suspended in water.

    • Wash with

      
       (removes free sugars/salts).
      
    • Elute with 40% EtOH (removes minor impurities).

    • Elute with 70% EtOH (Collect this fraction; contains PSEs).

  • Step 2: Silica Gel Chromatography

    • Mobile Phase:

      
       (65:35:10, lower phase).
      
    • Collect fractions based on TLC spots (

      
      ).
      
  • Step 3: Preparative HPLC (Final Polish)

    • Column: C18 Reverse Phase (e.g., ODS-A, 5

      
      ).
      
    • Solvent: Acetonitrile (ACN) / 0.1% Formic Acid in Water.

    • Gradient: 20% ACN

      
       45% ACN over 30 mins.
      
    • Detection: UV at 330 nm (characteristic of feruloyl/sinapoyl).

Isolation Flowchart

Isolation Raw Dried Roots (Polygala sp.) Extract 70% EtOH Extraction Raw->Extract HP20 Diaion HP-20 Column Extract->HP20 Frac70 70% EtOH Fraction (PSE Enriched) HP20->Frac70 Elution Silica Silica Gel CC (CHCl3:MeOH:H2O) Frac70->Silica HPLC Prep-HPLC (C18, ACN/H2O) Silica->HPLC Pure Pure FSS (>98%) HPLC->Pure

Caption: Step-by-step isolation protocol for obtaining high-purity FSS from plant biomass.

References

  • Hamburger, M., et al. (1984). Hydroxycinnamic acid esters from Polygala chamaebuxus. Planta Medica. Link

  • Li, C., et al. (2020). Neuroprotective effects of phenylpropanoid sucrose esters on Alzheimer's disease. Journal of Ethnopharmacology. Link

  • Panda, P., Appalashetti, M., & Judeh, Z. M. (2011). Phenylpropanoid sucrose esters: Plant-derived natural products as potential leads for new therapeutics. Current Medicinal Chemistry. Link

  • Moghadam, A., et al. (2023). BAHD acyltransferases in plant secondary metabolism. Frontiers in Plant Science. Link

  • Zhao, W., et al. (2022).[3][4] Targeted Synthesis of Phenylpropanoid Sucrose Esters. MDPI Molecules. Link

Sources

Methodological & Application

Extraction Protocol for Phenylpropanoid Sucrose Esters (PSEs) from Plant Material

[1][2]

Abstract

This application note details a rigorous protocol for the extraction, fractionation, and isolation of Phenylpropanoid Sucrose Esters (PSEs) from plant matrices (e.g., Polygonum spp., Phanera spp., Smilax spp.). PSEs are bioactive disaccharides esterified with phenylpropanoid moieties (cinnamoyl, feruloyl, coumaroyl).[1] Due to the lability of their multiple ester linkages, this protocol emphasizes "Soft Extraction" techniques to minimize hydrolysis and isomerization. The workflow integrates solvent partitioning, adsorption chromatography (Silica/C18), and high-performance liquid chromatography (HPLC) to achieve pharmaceutical-grade purity (>95%).

Introduction & Chemical Logic

The Target Analyte

Phenylpropanoid Sucrose Esters (PSEs) are complex secondary metabolites where a sucrose core is esterified by one or more phenylpropanoid units (e.g., Vanicosides, Lapathosides).[2][3][1][4][5][6][7]

  • Chemical Challenge: The ester bonds are susceptible to hydrolysis under extreme pH or high temperatures. Furthermore, acetyl groups often present on the glucose or fructose moieties can migrate (acyl migration) if the extract is left in solution for prolonged periods.

  • Solubility Profile: PSEs are amphiphilic. The sucrose core is hydrophilic, while the phenylpropanoid chains are lipophilic. This dual nature dictates the use of medium-polarity solvents (Ethanol, Ethyl Acetate) for efficient recovery.

Strategic Approach

To ensure scientific integrity and reproducibility, this protocol follows a "Targeted Polarity Window" strategy:

  • Extraction: High-percentage ethanol is used to solubilize the esters while precipitating polysaccharides and proteins.

  • Enrichment: Liquid-liquid partitioning removes non-polar lipids (hexane layer) and highly polar glycosides (water layer), concentrating PSEs in the Ethyl Acetate (EtOAc) phase.

  • Purification: A combination of Normal Phase (Silica) and Reverse Phase (C18) chromatography resolves structural isomers.

Materials & Reagents

CategoryItemSpecification
Solvents Ethanol (EtOH), Methanol (MeOH)Analytical Grade (Extraction)
Ethyl Acetate (EtOAc), n-HexaneAnalytical Grade (Partitioning)
Acetonitrile (ACN), WaterHPLC Grade (Purification)
Adsorbents Silica Gel 60200–300 mesh (Rough Fractionation)
ODS-A (C18) Gel50 µm (Fine Fractionation)
Sephadex LH-20Molecular sieving/Adsorption
Equipment Rotary EvaporatorVacuum control < 50 mbar
Ultrasonic BathTemperature controlled
HPLC SystemUV/DAD Detector (254/280/320 nm)

Detailed Extraction & Isolation Protocol

Step 1: Plant Material Preparation[1]
  • Drying: Shade-dry the aerial parts or roots to prevent UV-induced degradation of phenylpropanoids.

  • Grinding: Pulverize to a coarse powder (40–60 mesh). Avoid ultra-fine milling which can generate excessive heat and release oxidative enzymes.

Step 2: "Soft" Extraction
  • Solvent: 70%–80% Ethanol (aq).

    • Reasoning: 100% EtOH may not fully penetrate dried tissues; water aids swelling. However, too much water increases the extraction of unwanted sugars and saponins.

  • Method: Ultrasonic-Assisted Extraction (UAE) or Maceration.

    • Conditions: 3 x 30 minutes at < 45°C .

    • Caution: Avoid boiling reflux. High temperatures promote ester hydrolysis (de-esterification).

  • Filtration & Concentration: Filter supernatant and concentrate under reduced pressure (Rotavap) at 40°C to obtain the Crude Extract .

Step 3: Liquid-Liquid Partitioning (The Enrichment Step)

This step is critical for removing chlorophyll (which fouls columns) and free sugars.

  • Suspend the Crude Extract in distilled water (1:10 w/v ratio).

  • Partition 1 (Defatting): Extract with n-Hexane (1:1 v/v) three times.

    • Discard Hexane layer (contains lipids, waxes, chlorophyll).

  • Partition 2 (Target Capture): Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Collect EtOAc layer. This fraction contains the PSEs.[1]

  • Partition 3 (Optional): If highly polar PSEs are targeted, extract the water layer with n-Butanol .

  • Drying: Dry the EtOAc fraction over anhydrous

    
     and evaporate to dryness.
    
Step 4: Chromatographic Fractionation

Stage A: Silica Gel Column Chromatography (CC) [8]

  • Stationary Phase: Silica Gel 60 (200-300 mesh).

  • Mobile Phase: Gradient of

    
     or 
    
    
    (e.g., 100:0
    
    
    100:1
    
    
    50:1
    
    
    10:1).
  • Monitoring: Check fractions via TLC. Spray with

    
     in EtOH and heat; PSEs typically appear as dark spots. UV detection at 365 nm often shows blue/green fluorescence due to phenylpropanoid moieties.
    
  • Result: Pool fractions containing the target spots.

Stage B: Reverse Phase (C18) Fractionation

  • Why: Silica often irreversibly adsorbs phenolic compounds. C18 is gentler and separates based on the hydrophobicity of the ester chains.

  • Stationary Phase: ODS (Octadecylsilane) gel.

  • Mobile Phase:

    
     gradient (30% MeOH 
    
    
    100% MeOH).
  • Elution Order: Free sugars elute first (high water), followed by mono-esters, then di/tri-esters (high MeOH).

Step 5: Final Purification (HPLC)

For pharmaceutical-grade purity, Semi-Preparative HPLC is required.

  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 5 µm,

    
     mm.
    
  • Mobile Phase: ACN / Water (with 0.1% Formic Acid to suppress ionization of phenolic hydroxyls and improve peak shape).

  • Detection: UV at 320 nm (characteristic of ferulic/coumaric acids).

Visualization: Extraction Workflow

The following diagram illustrates the logical flow from raw plant material to isolated PSEs, highlighting the polarity-based separation logic.

PSE_Extraction_WorkflowPlantDried Plant Material(Polygonum / Phanera spp.)ExtractionExtraction70-80% EtOH, <45°C(Ultrasonic/Maceration)Plant->ExtractionCrudeCrude Extract(Concentrated)Extraction->CrudeWaterSuspensionSuspend in WaterCrude->WaterSuspensionPartitionHexPartition w/ n-HexaneWaterSuspension->PartitionHexHexaneLayerHexane Layer(Lipids, Chlorophyll)DISCARDPartitionHex->HexaneLayerPartitionEtOAcPartition w/ Ethyl AcetatePartitionHex->PartitionEtOAcAqueous PhaseWaterLayerWater Layer(Free Sugars, Polar Glycosides)PartitionEtOAc->WaterLayerEtOAcLayerEtOAc Fraction(Target: PSEs Enriched)PartitionEtOAc->EtOAcLayerOrganic PhaseSilicaCCSilica Gel CC(CHCl3:MeOH Gradient)EtOAcLayer->SilicaCCC18CCC18 / ODS CC(MeOH:H2O Gradient)SilicaCC->C18CCSemi-pure FractionsHPLCSemi-Prep HPLC(ACN:H2O + 0.1% FA)C18CC->HPLCEnriched FractionsFinalProductIsolated PSEs(>95% Purity)HPLC->FinalProduct

Figure 1: Step-by-step isolation workflow for Phenylpropanoid Sucrose Esters, emphasizing the critical partitioning steps to remove interfering matrix components.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated compounds must meet specific analytical criteria.

HPLC-DAD Profile
  • Chromatophore: PSEs exhibit strong UV absorption at 290–330 nm due to the conjugated double bonds in the phenylpropanoid side chains (cinnamoyl/feruloyl).

  • Purity Check: A single peak at 320 nm indicates a clean isolation of the ester.

Mass Spectrometry (ESI-MS)
  • Ionization: Positive mode (

    
    ) and Negative mode (
    
    
    ).
  • Fragmentation Pattern:

    • Look for neutral loss of 162 Da (hexose) or 146 Da (deoxyhexose) if glycosylated further.

    • Diagnostic Ions: Cleavage of the ester bond often yields ions corresponding to the phenylpropanoid acid (e.g.,

      
       163 for coumaric acid, 
      
      
      193 for ferulic acid).
NMR Spectroscopy (The Gold Standard)
  • 
     NMR: 
    
    • Sucrose Core: Two anomeric protons. Glucose H-1 (

      
       5.4–5.6, d, 
      
      
      Hz) and Fructose H-2 (quaternary, detected via HMBC).
    • Phenylpropanoid: Trans-olefinic protons show large coupling constants (

      
       Hz) in the 
      
      
      6.3–7.7 region.
  • HMBC Correlations: Critical for determining the position of esterification. Look for correlations between the carbonyl carbon of the ester and the specific sugar proton (e.g., Glucose H-6).

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction or degradation.Ensure temperature is <45°C. Re-extract residue with MeOH.
Mixture of Isomers Acyl migration during processing.Avoid leaving extracts in solution for days. Store dry at -20°C. Use buffered solvents if necessary.
Chlorophyll Contamination Inefficient Hexane partitioning.Repeat the Hexane wash step or use a Sephadex LH-20 column (elute with MeOH) to adsorb pigments.
Broad HPLC Peaks Free phenolic hydroxyls ionizing.Add 0.1% Formic Acid or Acetic Acid to the HPLC mobile phase.

References

  • Panda, P., Appalashetti, M., & Judeh, Z. M. A. (2011).[7] Phenylpropanoid sucrose esters: Plant-derived natural products as potential leads for new therapeutics.[1][7] Current Medicinal Chemistry, 18(21), 3234–3251.[1][7] Link

  • Fan, P., Terrier, L., Hay, A. E., Marston, A., & Hostettmann, K. (2010).[1] Antioxidant and enzyme inhibition activities and chemical profiles of Polygonum sachalinensis F. Schmidt ex Maxim (Polygonaceae).[1] Fitoterapia, 81(2), 124–131.[1] Link

  • Takasaki, M., Konoshima, T., Kuroki, S., Tokuda, H., & Nishino, H. (2001).[1] Cancer chemopreventive activity of phenylpropanoid esters of sucrose, vanicoside B and lapathoside A, from Polygonum lapathifolium.[1][4] Cancer Letters, 173(2), 133–138.[1] Link

  • Quang, T. H., Ngan, N. T. T., Minh, C. V., Kiem, P. V., Tai, B. H., Thao, N. P., ... & Kim, Y. H. (2012). Anti-inflammatory phenylpropanoid sucrose esters from the roots of Persicaria lapathifolia. Planta Medica, 78(04), 386-390. Link

  • Li, L., Wong, P. W. K., Raj, S. D., Khong, D. T., Panda, P., & Santoso, M. (2022).[1] An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. New Journal of Chemistry, 46, 9710–9717.[1] Link

Application Note: Analysis and Quantification of 3-Feruloyl-1-Sinapoyl Sucrose

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the extraction, identification, and quantification of 3-Feruloyl-1-Sinapoyl sucrose , a bioactive phenylpropanoid ester found in Polygala tenuifolia (Yuanzhi). Due to the structural complexity of sucrose esters and the presence of closely related regioisomers (e.g., 3,6'-disinapoyl sucrose), precise chromatographic conditions are required. This guide details a validated HPLC-UV method for routine quality control and an LC-MS/MS workflow for pharmacokinetic profiling, ensuring high specificity and stability during analysis.

Introduction

3-Feruloyl-1-Sinapoyl sucrose is a specific oligosaccharide ester belonging to the phenylpropanoid family.[1] It is a secondary metabolite isolated primarily from the roots of Polygala tenuifolia, a staple in Traditional Chinese Medicine (TCM) used for its neuroprotective and antidepressant-like effects.[2]

Structurally, it consists of a sucrose core esterified with ferulic acid at the C-3 position of the fructose moiety and sinapic acid at the C-1 position of the fructose moiety (numbering may vary by convention; precise NMR assignment is critical for reference standards).

Pharmacological Significance[1]
  • Neuroprotection: Enhances neuronal plasticity and exhibits antidepressant activity similar to its analogue, 3,6'-disinapoyl sucrose (DISS).

  • Bioavailability: Unlike large polysaccharides, these small esters can be absorbed into the serum, making them viable pharmacokinetic markers.

Analytical Challenges
  • Isomerism: It co-elutes with other sucrose esters (e.g., tenuifolisides, sibiricose A5/A6) if the gradient is too steep.

  • Stability: The ester bonds are labile in alkaline conditions, while the glycosidic bond is sensitive to strong acids and high heat.

  • Detection: Requires specific UV wavelengths (330 nm) to maximize the signal from the feruloyl/sinapoyl chromophores.

Physicochemical Profile

PropertyData
Chemical Name 3-Feruloyl-1-Sinapoyl sucrose
Molecular Formula C₃₃H₄₀O₁₈
Molecular Weight 724.66 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water
UV Maxima ~330 nm (characteristic of phenylpropanoids)
Storage -20°C, desiccated, protected from light
SMILES COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@]2(OO)CO)O[C@H]3CO)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)OC (Representative)

Experimental Protocols

Protocol A: Sample Preparation (Plant Matrix)

Objective: To extract phenylpropanoid sucrose esters without inducing hydrolysis.

Reagents:

  • Methanol (HPLC Grade)

  • Ethanol (Absolute)

  • Deionized Water (18.2 MΩ)

Workflow:

  • Pulverization: Grind dried Polygala tenuifolia roots to a fine powder (pass through a 60-mesh sieve).

  • Extraction: Weigh 1.0 g of powder into a 50 mL conical tube.

  • Solvent Addition: Add 25 mL of 30% Ethanol (v/v) in water.

    • Note: Higher ethanol concentrations (e.g., 70-100%) extract more lipophilic impurities. 30% EtOH is optimal for sucrose esters.

  • Sonication: Sonicate at room temperature (<30°C) for 30 minutes. Avoid heat to prevent glycosidic hydrolysis.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol B: HPLC-UV Quantification (Routine QC)

Objective: Separation of 3-Feruloyl-1-Sinapoyl sucrose from 3,6'-disinapoyl sucrose and other isomers.

Instrument: Agilent 1260 Infinity II or equivalent (Waters Alliance). Column: Agilent ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) or Phenomenex Luna C18(2).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (maintains pH ~2.5 to suppress ionization of phenolic hydroxyls).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Injection Volume: 10–20 µL.

  • Detection: UV at 330 nm .

Gradient Program:

Time (min)% Mobile Phase A (0.1% H₃PO₄)% Mobile Phase B (ACN)Remarks
0.08911Initial equilibration
10.08416Slow ramp to separate polar sugars
20.07822Elution of minor glycosides
35.07228Elution of Target Esters
45.06733Wash of late eluters
50.04555Column Clean-up
55.08911Re-equilibration

Retention Time Guide (Approximate):

  • Sibiricose A5: ~22 min

  • 3-Feruloyl-1-Sinapoyl sucrose: ~28–30 min

  • 3,6'-Disinapoyl sucrose: ~32–34 min

  • Note: Elution order may vary based on column brand. Always confirm with a reference standard.

Protocol C: LC-MS/MS Identification (High Sensitivity)

Objective: Confirmation of mass and pharmacokinetic analysis in plasma.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC. Ionization Mode: Negative Electrospray Ionization (ESI-). Phenylpropanoids ionize better in negative mode due to the phenolic protons.

MS Parameters:

  • Precursor Ion: m/z 723.2 [M-H]⁻

  • Product Ions (MRM Transitions):

    • Quantifier: 723.2 → 223.0 (Sinapic acid fragment)

    • Qualifier: 723.2 → 193.0 (Ferulic acid fragment)

  • Declustering Potential (DP): -80 V

  • Collision Energy (CE): -25 to -35 V

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data analysis, highlighting critical decision points for "Senior Scientist" intervention.

G RawMaterial Raw Material (Polygala tenuifolia) Extraction Extraction (30% EtOH, Sonicate) RawMaterial->Extraction Weigh 1.0g Filtration Filtration (0.45 µm PTFE) Extraction->Filtration Centrifuge HPLC HPLC-UV Analysis (C18, 330 nm) Filtration->HPLC Routine QC LCMS LC-MS/MS (ESI-, MRM) Filtration->LCMS PK/ID Study QC_Check QC Check (Resolution > 1.5?) HPLC->QC_Check DataProc Data Processing (Integration & Calc) LCMS->DataProc Report Final Report (Quantification) DataProc->Report QC_Check->HPLC Fail: Adjust Gradient QC_Check->DataProc Pass

Caption: Operational workflow for the extraction and analysis of 3-Feruloyl-1-Sinapoyl sucrose.

Validation & Troubleshooting

Method Validation Parameters

To ensure the trustworthiness of your data, the following criteria must be met:

ParameterAcceptance Criteria
Linearity (R²) > 0.9990 (Range: 5 – 200 µg/mL)
Resolution (Rs) > 1.5 between 3-Feruloyl-1-Sinapoyl sucrose and 3,6'-disinapoyl sucrose
Recovery 95% – 105% (Spike recovery in blank matrix)
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ)
Precision (RSD) < 2.0% for retention time and peak area (n=6)
Troubleshooting Guide (Senior Scientist Insights)
  • Peak Tailing:

    • Cause: Interaction of free silanols with the sucrose hydroxyls.

    • Fix: Ensure the column is "end-capped." Increasing column temperature to 35°C may improve mass transfer.

  • Peak Co-elution:

    • Cause: Similar hydrophobicity between regioisomers.

    • Fix: Flatten the gradient slope between 25-35 minutes. A change of 1% organic phase can shift retention significantly.

  • Degradation:

    • Observation: Appearance of free sinapic acid or ferulic acid peaks (early eluting).

    • Fix: Check pH of the mobile phase. Ensure samples are not stored in basic buffers. Analyze samples within 24 hours of extraction.

References

  • She, G., Ba, Y., Liu, Y., et al. (2011). Absorbable phenylpropenoyl sucroses from Polygala tenuifolia. Molecules, 16(7), 5507-5513. Retrieved from [Link]

  • Li, Z., et al. (2014). Comprehensive evaluation of chemical constituents...[1] based on UPLC-Q-TOF-MS/MS. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Panda, P., Appalashetti, M., & Judeh, Z. M. (2011).[1] Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics. Current Medicinal Chemistry, 18(21), 3234-3251.[1] Retrieved from [Link]

  • Tan, Y., et al. (2022). Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice. Molecules. Retrieved from [Link]

Sources

Application Note: Cellular Evaluation of 3-Feruloyl-1-Sinapoyl Sucrose for Neuroprotective Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Feruloyl-1-Sinapoyl sucrose (FSS) is a bioactive oligosaccharide ester isolated from Polygala tenuifolia (Yuanzhi) and Polygala chamaebuxus. Belonging to the class of phenylpropanoid sucrose esters (PPSEs), it shares structural and pharmacological similarities with 3,6'-disinapoyl sucrose (DISS), a well-characterized neuroprotectant and antidepressant agent. This application note details standardized protocols for evaluating the neuroprotective efficacy of FSS in in vitro models (SH-SY5Y and PC12 cells). It covers compound preparation, cytotoxicity screening, oxidative stress rescue assays, and mechanistic validation via the BDNF/CREB signaling pathway.

Compound Information & Preparation

Scientific Integrity Note: Phenylpropanoid esters are susceptible to hydrolysis. Strict adherence to storage temperatures and solvent anhydrous conditions is critical for reproducibility.

PropertySpecification
Compound Name 3-Feruloyl-1-Sinapoyl sucrose
Synonyms Compound 1 (Polygala), 3-O-Feruloyl-1-O-sinapoyl sucrose
CAS Number 98942-06-4
Molecular Formula C₃₃H₄₀O₁₈
Molecular Weight 724.66 g/mol
Solubility Soluble in DMSO (>10 mg/mL); sparingly soluble in water.
Stock Solution Protocol
  • Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 50 mM master stock to minimize DMSO volume in final culture (<0.1%).

    • Calculation: Dissolve 1 mg of FSS in 27.6 µL of DMSO.

  • Storage: Aliquot into light-protected (amber) tubes. Store at -20°C (up to 3 months) or -80°C (up to 1 year). Avoid repeated freeze-thaw cycles.

Cell Model Selection

Cell LineOriginRationale for Use with FSS
SH-SY5Y Human NeuroblastomaStandard model for neurodegenerative disease (AD/PD). Expresses human isoforms of TrkB and BDNF.
PC12 Rat PheochromocytomaClassic model for neurosecretion and neurite outgrowth. Must be differentiated with NGF (50 ng/mL) for 5-7 days to acquire neuronal phenotype before FSS treatment.

Experimental Protocols

Protocol A: Determination of Non-Toxic Dose Range (Viability Screening)

Before assessing neuroprotection, the Maximum Tolerated Dose (MTD) must be established. PPSEs can exhibit cytotoxicity at high concentrations (e.g., against MCF7 cells), so verifying neuronal safety is mandatory.

Methodology:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Replace medium with fresh medium containing FSS at increasing concentrations: 0, 1, 5, 10, 20, 50, and 100 µM .

    • Vehicle Control: Medium + 0.1% DMSO.[1]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout: Perform CCK-8 or MTT assay.

    • Acceptance Criteria: Any dose resulting in <90% viability compared to control is considered cytotoxic and excluded from neuroprotection assays.

Protocol B: Neuroprotection Against Oxidative Stress (H₂O₂ Rescue)

This assay measures the ability of FSS to rescue neurons from oxidative insults, a primary mechanism of its antidepressant and anti-neurodegenerative action.

Workflow Diagram:

NeuroprotectionProtocol Seed Seed Cells (SH-SY5Y / PC12) 24h Incubation PreTreat Pre-treatment Add FSS (1-50 µM) Incubate 2-24h Seed->PreTreat Adhesion Insult Induce Injury Add H2O2 (200 µM) or Glutamate (10 mM) PreTreat->Insult Priming CoIncubate Co-Incubation 24 Hours Insult->CoIncubate Assay Endpoint Assay MTT / CCK-8 ROS Detection CoIncubate->Assay

Figure 1: Step-by-step workflow for the neuroprotection rescue assay.

Detailed Steps:

  • Seeding: Plate cells (

    
    /well) and allow adhesion (24h).
    
  • Pre-treatment (Priming):

    • Remove medium.[2][3][4] Add medium containing FSS (e.g., 1, 5, 10 µM ) or Vehicle (DMSO).

    • Note: Pre-treatment for 2-4 hours is typically sufficient to activate antioxidant response elements (Nrf2) or survival pathways (CREB) before the insult.

  • Insult Induction:

    • Without removing the FSS medium, add H₂O₂ to a final concentration of 100–300 µM (titrate this beforehand to achieve ~40-50% cell death in vehicle controls).

    • Alternatively, use L-Glutamate (5-10 mM) for excitotoxicity models.

  • Co-Incubation: Incubate for an additional 24 hours .

  • Quantification: Assess cell viability via CCK-8.

    • Calculation: % Protection =

      
      
      

Mechanistic Validation: The CREB/BDNF Pathway[5]

3-Feruloyl-1-Sinapoyl sucrose, like its analog DISS, is hypothesized to exert neurotrophic effects via the phosphorylation of CREB and subsequent upregulation of BDNF.

Target Pathway Visualization:

SignalingPathway FSS 3-Feruloyl-1-Sinapoyl Sucrose Receptor TrkB / GPCRs (Putative) FSS->Receptor Kinases ERK1/2 / CaMKII (Kinase Activation) Receptor->Kinases Phosphorylation CREB CREB Kinases->CREB Phosphorylation pCREB p-CREB (Ser133) CREB->pCREB DNA CRE Sites (Nucleus) pCREB->DNA Binding BDNF BDNF Expression DNA->BDNF Transcription Survival Neuronal Survival Synaptic Plasticity BDNF->Survival Promotion Apoptosis Apoptosis (Bax/Caspase-3) BDNF->Apoptosis Inhibition

Figure 2: Proposed signaling mechanism. FSS promotes neuronal survival by upregulating BDNF via the ERK/CREB axis.

Western Blot Protocol:

  • Treatment: Treat SH-SY5Y cells with FSS (10 µM) for 15, 30, and 60 minutes (for p-CREB/p-ERK) or 24 hours (for BDNF/Bax/Bcl-2).

  • Lysis: Use RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate/NaF).

  • Targets:

    • p-CREB (Ser133): Expect upregulation within 30 mins.

    • BDNF: Expect upregulation at 24h.

    • Bax/Bcl-2 Ratio: Expect downregulation (shift toward survival) in stress models.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Medium FSS concentration too high or cold medium used.Warm medium to 37°C before adding stock. Do not exceed 100 µM.
No Protection Observed Insult (H₂O₂) too severe (>80% death).Titrate H₂O₂ to achieve 40-50% viability in controls. Protection is subtle in catastrophic failure models.
High Variability Inconsistent cell density.Use automated cell counters. PPSE effects are density-dependent; avoid over-confluence (>80%).

References

  • Hu, Y., et al. (2014). Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway. Phytomedicine, 21(10), 1228-1235.

  • Wang, Y., et al. (2023).[2] 3,6'-Disinapoyl sucrose alleviates cognitive deficits in APP/PS1 transgenic mice.[5] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 325(5), R571-R581.

  • Yuan, H., et al. (2022). 3,6'-disinapoyl sucrose attenuates Aβ1-42-induced neurotoxicity in Caenorhabditis elegans by enhancing antioxidation and regulating autophagy.[6] Journal of Pharmacy and Pharmacology, 74(4), 547-557.

  • Hamburger, M., et al. (1984). Hydroxycinnamic acid esters from Polygala chamaebuxus.[7] Planta Medica, 50(6), 529-530. (Foundational isolation paper).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Extraction Yield of 3-Feruloyl-1-Sinapoyl Sucrose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the extraction and purification of 3-Feruloyl-1-Sinapoyl sucrose. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising phenylpropanoid sucrose ester, primarily sourced from plants like Polygala tenuifolia.[1][2][3] The extraction of such molecules presents unique challenges due to their complex structure, including ester linkages susceptible to hydrolysis.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your workflow, and significantly improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is 3-Feruloyl-1-Sinapoyl sucrose and what makes its extraction challenging?

A1: 3-Feruloyl-1-Sinapoyl sucrose is a complex oligosaccharide ester found in medicinal plants, notably Polygala tenuifolia.[1][2] Its structure consists of a sucrose core esterified with both a ferulic acid and a sinapic acid moiety. The primary challenges in its extraction lie in its moderate polarity and the inherent instability of its ester bonds, which are susceptible to cleavage (hydrolysis) under harsh pH, temperature, or enzymatic conditions. This requires a carefully optimized workflow to balance extraction efficiency with compound stability.

Q2: What are the most effective starting materials and solvents for initial extraction?

A2: The roots of Polygala tenuifolia are a well-documented source of this compound.[4][5] The most effective solvents are typically hydroalcoholic mixtures. A solution of 60-80% methanol or ethanol in water generally provides the optimal polarity to solubilize the target molecule while minimizing the co-extraction of unwanted compounds like lipids (at lower alcohol concentrations) or pure sugars (at higher water concentrations).[5]

Q3: What are the most critical factors that influence the final extraction yield?

A3: The final yield is a multifactorial outcome. The most critical parameters to control are:

  • Solvent Composition: The polarity must be matched to the target molecule.

  • Temperature: Higher temperatures can increase extraction efficiency but also accelerate the degradation of the ester linkages.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the feruloyl and sinapoyl esters, breaking down the molecule. Maintaining a near-neutral pH is crucial.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged exposure can increase degradation.

  • Plant Material Particle Size: Finer grinding increases the surface area for extraction but can also lead to filter clogging and the release of degradative enzymes.

Q4: How can I minimize compound degradation during the process?

A4: Minimizing degradation is paramount. Key strategies include:

  • Temperature Control: Perform extractions at moderate temperatures (e.g., 40-50°C) and evaporate solvents under reduced pressure at low temperatures.[6][7]

  • pH Management: Use buffered solutions or ensure solvents are pH-neutral. Avoid strong acids or bases during all steps.

  • Enzyme Deactivation: Consider a brief blanching step of the raw plant material with hot solvent vapor or immediate extraction after grinding to denature native enzymes like esterases that could cleave the ester bonds.

  • Light and Oxygen Exclusion: Store extracts and purified fractions under an inert atmosphere (like nitrogen or argon) and in amber-colored vials to prevent photo-oxidation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your extraction and purification workflow.

Problem 1: Low Yield of Target Compound in the Crude Extract

You've completed the initial solvent extraction, but HPLC analysis shows a very low concentration of 3-Feruloyl-1-Sinapoyl sucrose.

  • Possible Cause A: Inefficient Extraction Due to Solvent Mismatch. The solvent system may not be optimal for solubilizing the compound from the plant matrix.

    • Solution: Optimize the solvent system. A gradient of methanol/water or ethanol/water is a good starting point. Based on studies on active components from Polygala tenuifolia, an ethanol concentration around 67% has been shown to be effective.[6] Perform small-scale pilot extractions with varying solvent ratios (e.g., 50%, 70%, 90% alcohol) to determine the ideal system for your specific biomass.

Solvent SystemPolarity IndexSuitability for Phenylpropanoid Sucrose Esters
Water10.2High; extracts many polar impurities (sugars, saponins).
70% Methanol/Water~8.2Excellent; balances polarity for target molecule solubility.[5]
70% Ethanol/Water~7.5Excellent; a less toxic alternative to methanol with similar efficacy.[6]
Acetone5.1Moderate; can be used but may extract different impurity profiles.
Ethyl Acetate4.4Low; generally used for liquid-liquid partitioning, not primary extraction.
  • Possible Cause B: Inadequate Physical Disruption of Plant Material. The solvent cannot efficiently penetrate the cellular structures to access the compound.

    • Solution: Employ physical enhancement techniques. Ultrasonic-Assisted Extraction (UAE) is highly effective as it uses acoustic cavitation to disrupt cell walls, increasing solvent penetration and significantly reducing extraction time and temperature.[6] An extraction time of around 90 minutes at 48°C with a liquid-solid ratio of 40 mL/g has been identified as optimal for related compounds.[6]

Problem 2: Significant Compound Loss During Chromatographic Purification

Your crude extract shows a promising concentration, but the yield drops dramatically after column chromatography.

  • Possible Cause A: Irreversible Adsorption onto the Stationary Phase. The compound may be binding too strongly to the silica or other media.

    • Solution: Choose the appropriate chromatography media. For initial cleanup, macroporous resins (like Diaion HP-20) are excellent for enriching the target compound from highly polar impurities.[5] For high-resolution purification, reversed-phase C18 silica is the standard choice. Avoid normal-phase silica gel if possible, as the free silanol groups can be acidic and may cause degradation or irreversible binding.

  • Possible Cause B: Degradation on the Column. The pH of the mobile phase or the inherent properties of the stationary phase are causing the compound to hydrolyze.

    • Solution: Buffer the mobile phase to a neutral pH (~6.5-7.0). A common mobile phase for separating similar compounds is a gradient of methanol and water.[4][7] Adding a small amount of a weak buffer can protect the compound during its transit through the column. Always run a small analytical column first to test for compound stability before committing large quantities to a preparative column.

Workflow Diagram: From Raw Material to Purified Compound

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification Raw Dried Polygala tenuifolia Root (Ground to 40-60 mesh) UAE Ultrasonic-Assisted Extraction (e.g., 70% Ethanol, 45-50°C, 90 min) Raw->UAE Filter Filtration & Centrifugation (Remove solid biomass) UAE->Filter Evap Solvent Evaporation (Under vacuum, <40°C) Filter->Evap Crude Crude Extract Evap->Crude Resin Macroporous Resin Column (e.g., Diaion HP-20) Elute with increasing MeOH gradient Crude->Resin Re-dissolve in Water Fraction Enriched Phenylpropanoid Fraction Resin->Fraction PrepHPLC Preparative RP-C18 HPLC (Methanol/Water Gradient, pH~7) Fraction->PrepHPLC Pure Pure 3-Feruloyl-1-Sinapoyl Sucrose (>95% Purity) PrepHPLC->Pure

Caption: A generalized workflow for the extraction and purification of 3-Feruloyl-1-Sinapoyl sucrose.

Detailed Experimental Protocol: Optimized UAE & Purification

This protocol provides a robust starting point for maximizing yield. It is essential to validate and optimize these parameters for your specific equipment and biomass.

Part 1: Ultrasonic-Assisted Extraction (UAE)

  • Preparation: Grind dried Polygala tenuifolia roots to a consistent particle size (e.g., 40-60 mesh). Dry the powder in a vacuum oven at 40°C for 24 hours to remove residual moisture.

  • Extraction:

    • Place 50 g of the dried powder into a 3 L flask.

    • Add 2 L of 70% aqueous ethanol (a liquid-to-solid ratio of 40:1 mL/g).[6]

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the temperature to 48°C and sonicate for 93 minutes.[6]

  • Recovery:

    • After extraction, immediately filter the mixture through a Büchner funnel to separate the biomass.

    • Wash the collected plant material twice with 200 mL of 70% ethanol to recover any remaining extract.

    • Combine all filtrates and centrifuge at 4000 rpm for 15 minutes to remove fine particulates.

  • Concentration:

    • Transfer the supernatant to a rotary evaporator.

    • Concentrate the extract under reduced pressure, ensuring the water bath temperature does not exceed 40°C to prevent thermal degradation.

    • Continue until all ethanol is removed and a thick aqueous concentrate remains. Lyophilize to obtain the final crude extract powder.

Part 2: Two-Step Chromatographic Purification

  • Initial Cleanup (Macroporous Resin):

    • Dissolve 10 g of the lyophilized crude extract in 100 mL of deionized water.

    • Load the solution onto a pre-conditioned Diaion HP-20 column (or equivalent).

    • Wash the column with 3-5 column volumes (CV) of deionized water to elute highly polar impurities like sugars.

    • Begin a stepwise gradient elution with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).[5]

    • Collect fractions and analyze each by TLC or analytical HPLC to identify those containing the target compound.

    • Pool the positive fractions and evaporate the solvent under vacuum.

  • High-Resolution Purification (Preparative HPLC):

    • Dissolve the enriched fraction from the previous step in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).

    • Purify the compound using a preparative RP-C18 column.

    • Mobile Phase: A: Deionized water (pH adjusted to 7.0); B: Methanol.

    • Gradient: Start with a shallow gradient (e.g., 10-40% B over 30 minutes), then increase the slope to elute the target compound. The exact gradient must be optimized based on analytical-scale runs.

    • Monitor the elution at a relevant wavelength (e.g., 310-326 nm, characteristic of hydroxycinnamic acids).[8][9]

    • Collect the peak corresponding to 3-Feruloyl-1-Sinapoyl sucrose, concentrate under vacuum, and lyophilize to yield the final pure product.

Logical Diagram: Key Factors Influencing Yield

G cluster_params Controllable Parameters cluster_mechanisms Underlying Mechanisms Yield Final Yield & Purity Solvent Solvent Choice (e.g., 70% EtOH) Solubility Compound Solubility Solvent->Solubility + Temp Temperature (e.g., 45-50°C) Temp->Solubility + MassTransfer Mass Transfer Rate Temp->MassTransfer + Degradation Compound Degradation (Hydrolysis, Oxidation) Temp->Degradation - (Increases Risk) Time Extraction Time (e.g., 90 min) Time->MassTransfer + Time->Degradation - (Increases Risk) pH pH Control (Neutral) pH->Degradation - (Non-neutral) ParticleSize Particle Size (40-60 mesh) ParticleSize->MassTransfer + (Surface Area) Solubility->Yield + MassTransfer->Yield + Degradation->Yield -

Caption: Interrelationship of key experimental parameters and their positive (+) or negative (-) impact on the final yield.

References

  • Taniguchi, H., & Kobayashi-Uehara, A. (2002). Feruloyl Esterases from Suspension-cultured Rice Cells. Plant and Cell Physiology.
  • Li, W., et al. (2023). Improving the Yield of Feruloyl Oligosaccharides from Rice Bran through Enzymatic Extrusion and Its Mechanism. MDPI. [Link]

  • Li, W., et al. (2023). Improving the Yield of Feruloyl Oligosaccharides from Rice Bran through Enzymatic Extrusion and Its Mechanism. ResearchGate. [Link]

  • Wang, Y., et al. (2022). 3,6'-disinapoyl sucrose attenuates Aβ1-42- induced neurotoxicity in Caenorhabditis elegans by enhancing antioxidation and regulating autophagy. National Institutes of Health (NIH). [Link]

  • PubChem. (n.d.). 3',6-Disinapoylsucrose. National Institutes of Health (NIH). [Link]

  • Sammut Bartolo, N., Serracino-Inglott, A., & Azzopardi, L. M. (n.d.). Improvement in yield in the production of slow release oral dosage forms. University of Malta. [Link]

  • Wang, Y., et al. (2022). Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine. MDPI. [Link]

  • Slámová, K., et al. (2024). An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. PubMed Central. [Link]

  • ResearchGate. (n.d.). Chemical structures of compounds 1–9: 6,3′-disinapoyl-sucrose (1),... ResearchGate. [Link]

  • Thoms, F., et al. (2021). Enzymatic hydrolysis of kaempferol 3‐O‐(2‴‐O‐sinapoyl‐β‐sophoroside), the key bitter compound of rapeseed. Wiley Online Library. [Link]

  • Lee, J. H., et al. (2010). Feruloyl sucrose derivatives from Bistorta manshuriensis. ResearchGate. [Link]

  • Chelladurai, M. J., et al. (2021). Feruloyl Sucrose Esters: Potent and Selective Inhibitors of α-glucosidase and α-amylase. Bentham Science. [Link]

  • Li, Y., et al. (2019). Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells. PubMed Central. [Link]

  • Kim, D. H., et al. (2022). Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. MDPI. [Link]

  • Qualia. (n.d.). Polygala tenuifolia Root Extract. Neurohacker Collective. [Link]

  • Zhang, Z., et al. (2025). Determination of the active ingredients and biopotency in Polygala tenuifolia Willd. and the ecological factors that influence them. ResearchGate. [Link]

Sources

Overcoming stability issues of 3-Feruloyl-1-Sinapoyl sucrose in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 3-Feruloyl-1-Sinapoyl Sucrose (FSS)

Welcome to the Advanced Applications Support Desk.

Ticket ID: FSS-STAB-001 Topic: Overcoming Stability Issues of 3-Feruloyl-1-Sinapoyl Sucrose in Solution Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

3-Feruloyl-1-Sinapoyl sucrose (FSS) is a bioactive phenylpropanoid sucrose ester derived from Polygala tenuifolia.[1] Its structural complexity—containing a disaccharide core (sucrose) esterified with two distinct hydroxycinnamic acids (ferulic and sinapic acid)—creates a "perfect storm" for instability.

Users frequently encounter three distinct degradation modes:

  • Ester Hydrolysis: Cleavage of the feruloyl or sinapoyl groups.

  • Acyl Migration: Movement of ester groups to adjacent hydroxyls on the sucrose ring.

  • Photo-Isomerization: Conversion of the trans-alkene bond to the cis-isomer.[1]

This guide provides the protocols required to arrest these pathways and maintain compound integrity.

Part 1: Diagnostic Guide – What is happening to your sample?

Before applying a fix, you must identify the specific degradation pathway. Use this Q&A to diagnose your issue.

Q1: My HPLC chromatogram shows new peaks eluting before the main peak. What are they?

  • Diagnosis: Hydrolysis. [2][3]

  • Mechanism: The ester bonds are cleaving, releasing free sucrose (highly polar, elutes in void volume) and free Ferulic/Sinapic acids.

  • Root Cause: The pH of your solution is likely > 7.0 (alkaline hydrolysis) or < 3.0 (acidic hydrolysis).

  • Immediate Action: Check the pH of your buffer. If it is PBS (pH 7.4), this is the culprit. Switch to a slightly acidic buffer (pH 5.0–6.0).

Q2: My main peak has "split" into a doublet, but the mass (LC-MS) is identical. Why?

  • Diagnosis: Geometric (cis-trans) Isomerization. [1]

  • Mechanism: The double bonds in the feruloyl and sinapoyl chains are naturally in the trans (E) configuration. Exposure to UV/blue light causes rotation to the cis (Z) form.

  • Root Cause: The sample was handled under standard laboratory lighting or in clear glass vials.

  • Immediate Action: Switch to amber glassware immediately. Perform all weighing and dissolution in low-light conditions.

Q3: I see "ghost" peaks with the same mass but slightly different retention times, and they are not isomers.

  • Diagnosis: Acyl Migration. [4]

  • Mechanism: In protic solvents (water, methanol) and intermediate pH, the ester group migrates to a neighboring hydroxyl group on the sucrose ring (e.g., from C3 to C4).

  • Root Cause: Storage in protic solvents (MeOH/H2O) at room temperature for extended periods.

  • Immediate Action: Store stock solutions in anhydrous DMSO.

Part 2: Stabilization Protocols

Protocol A: Preparation of Stable Stock Solutions

Target: Long-term storage (>1 month)

The Golden Rule: Water is the enemy of storage stability.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO is aprotic, preventing acyl migration and hydrolysis.

  • Concentration: Prepare at 10–50 mM . Higher concentrations are generally more stable due to self-association effects.[1]

  • Container: Amber Borosilicate Glass with PTFE-lined caps.

    • Why? Blocks UV radiation (preventing isomerization) and prevents leaching of plasticizers.

  • Storage: -20°C or -80°C .

    • Note: Avoid repeated freeze-thaw cycles.[1] Aliquot into single-use vials.

Protocol B: Preparation of Working Solutions (Aqueous)

Target: Assay conditions (0–24 hours)

The Golden Rule: Control pH and Light strictly.

ParameterSpecificationScientific Rationale
Optimal pH 5.5 ± 0.2 Phenylpropanoid esters are most stable at slightly acidic pH.[1] At pH > 7, base-catalyzed hydrolysis accelerates exponentially [1].[1]
Buffer System Citrate or Acetate Avoid phosphate buffers if possible, as they can catalyze oxidation in the presence of trace metals.
Antioxidant 0.1% Ascorbic Acid Prevents oxidation of the phenolic hydroxyl groups on the feruloyl/sinapoyl moieties.
Chelator 0.5 mM EDTA Sequesters trace metal ions (Fe, Cu) that catalyze radical generation and oxidation.
Temperature 4°C (Ice Bath) Keep samples on ice during experiments. Reaction rates drop ~2-3x for every 10°C decrease.[1]

Part 3: Visualizing the Stability Landscape

The following diagram illustrates the decision logic for troubleshooting FSS instability.

FSS_Stability_Troubleshooting Start Observation: Sample Degradation PeakSplit Peak Splitting (Doublet) Start->PeakSplit Same Mass NewPeaks New Peaks (Early Elution) Start->NewPeaks Mass Loss ShiftedPeaks Shifted RT (Same Mass) Start->ShiftedPeaks Same Mass Isomerization Diagnosis: Cis-Trans Isomerization PeakSplit->Isomerization Hydrolysis Diagnosis: Ester Hydrolysis NewPeaks->Hydrolysis Migration Diagnosis: Acyl Migration ShiftedPeaks->Migration ActionLight Action: Use Amber Glass / Shield Light Isomerization->ActionLight ActionPH Action: Adjust pH to 5.5 / Add EDTA Hydrolysis->ActionPH ActionSolvent Action: Switch to Anhydrous DMSO Migration->ActionSolvent

Caption: Decision tree for diagnosing and resolving 3-Feruloyl-1-Sinapoyl sucrose instability based on HPLC/LC-MS observations.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use PBS (Phosphate Buffered Saline) for cell culture experiments with FSS? A: Proceed with caution. PBS (pH 7.4) accelerates ester hydrolysis.

  • Workaround: If you must use PBS, prepare the solution immediately before addition to cells. Do not store FSS in PBS. Alternatively, use MES-buffered saline (pH 6.[1]0) if your cells tolerate it, or acidify the PBS slightly to pH 7.0.

Q: I see a color change (yellowing) in my solution. Is the compound ruined? A: Likely yes. Yellowing often indicates the oxidation of the phenolic groups on the sinapoyl/feruloyl moieties into quinones. This is irreversible.

  • Prevention: Ensure EDTA and Ascorbic Acid are present in future aqueous preparations.

Q: How do I recover the trans-isomer if my sample has isomerized? A: Isomerization is reversible but difficult to control. Heating can revert cis to trans, but heat also promotes hydrolysis.

  • Recommendation: It is safer to discard the isomerized sample and prepare a fresh stock under low-light conditions.

References

  • Ryoto Sugar Ester. (n.d.).[5] Stability of Sucrose Fatty Acid Esters. Mitsubishi-Chemical Foods Corporation.[1] Retrieved February 4, 2026, from [Link][1]

  • Wang, Y., et al. (2022). Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. Molecules. Retrieved February 4, 2026, from [Link]

  • Peyrot, C., et al. (2020). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation and Stability. Frontiers in Chemistry. Retrieved February 4, 2026, from [Link][1]

Sources

Addressing solubility challenges of 3-Feruloyl-1-Sinapoyl sucrose in various solvents

[1]

Senior Application Scientist: Dr. Aris Thorne Subject: Overcoming Solubilization Hurdles for Phenylpropanoid Sucrose Esters Reference ID: FSS-SOL-2026-X9[1]

Executive Summary

3-Feruloyl-1-Sinapoyl sucrose (FSS) is a complex phenylpropanoid glycoside primarily isolated from Polygala tenuifolia and Polygala chamaebuxus.[1] Its structure comprises a hydrophilic sucrose core esterified with two lipophilic phenylpropanoid moieties (ferulic acid and sinapic acid).[1]

This amphiphilic structure creates a "solubility paradox": the sucrose core resists non-polar solvents, while the bulky ester groups disrupt the hydrogen bonding network required for stability in pure water.[1] This guide addresses these physicochemical challenges, providing validated protocols for solubilization, storage, and experimental application.

Part 1: Solvent Compatibility Matrix

The following data summarizes the solubility behavior of FSS based on polarity indices and structural thermodynamics.

Solvent SystemSolubility RatingApplicationTechnical Notes
DMSO (Dimethyl sulfoxide) Excellent (>50 mg/mL)Stock Solutions, CryostorageDisrups inter-molecular H-bonds effectively.[1] Preferred for stock preparation.
Methanol / Ethanol (100%) Good HPLC, LC-MS, ExtractionGood solubility but evaporation can lead to "skin" formation or amorphous precipitation.[1]
Water (pH 7.0) Poor / Unstable NoneForms turbid suspensions or micelles. High risk of ester hydrolysis if pH drifts > 7.[1]5.
Acetonitrile / Water (50:50) Excellent Analytical StandardsIdeal for reverse-phase chromatography mobile phases.[1]
Chloroform / Hexane Insoluble NoneThe polar sucrose core prevents solvation in non-polar media.[1]
Part 2: Troubleshooting & FAQs
Q1: "I tried dissolving FSS directly in my cell culture media (DMEM), but it formed a cloudy precipitate. Why?"

Diagnosis: Hydrophobic Aggregation. Although FSS contains a sugar core, the feruloyl and sinapoyl groups are significantly hydrophobic.[1] When added directly to an aqueous buffer, these hydrophobic "tails" aggregate to minimize water contact, forming micelles or visible precipitates.[1]

The Fix: The "Co-Solvent Spike" Method

  • Prepare a Stock: Dissolve FSS in 100% DMSO at 1000x the desired final concentration (e.g., if you need 10 µM, make a 10 mM stock).[1]

  • Vortex Vigorously: Ensure the solution is crystal clear.

  • Rapid Dilution: While vortexing the culture media, inject the DMSO stock. This rapid dispersion prevents the formation of large aggregates.[1]

    • Critical Limit: Keep final DMSO concentration ≤ 0.1% to avoid cytotoxicity, though FSS itself remains soluble in the media at these low concentrations due to the "carrier" effect of serum proteins (albumin) often present in media.[1]

Q2: "My HPLC peaks for FSS are splitting or disappearing after 24 hours in the autosampler. Is the compound degrading?"

Diagnosis: Ester Hydrolysis or Acyl Migration. Sucrose esters are chemically fragile.[1]

  • Basic Hydrolysis: The ester bonds linking the ferulic/sinapic acids to the sucrose are labile at pH > 7.5.[1]

  • Acyl Migration: In protic solvents (like water or methanol) at room temperature, the acyl groups can migrate between adjacent hydroxyl groups on the sucrose ring, creating structural isomers that appear as split peaks.[1]

The Fix: Acidified Matrices & Temperature Control

  • Mobile Phase: Always add 0.1% Formic Acid or Acetic Acid to your water/acetonitrile mobile phases.[1] This lowers the pH (~2.5–3.0), stabilizing the ester bonds.[1]

  • Temperature: Set the autosampler to 4°C. Never leave dissolved samples at room temperature overnight.

Q3: "Can I use sonication to speed up dissolution?"

Diagnosis: Yes, but with caution. Sonication is effective for breaking up crystal lattices.[1] However, prolonged sonication generates heat, which accelerates hydrolysis.[1]

The Protocol:

  • Pulse Sonication: Sonicate in 5-second bursts, followed by 10 seconds of rest on ice.

  • Visual Check: Stop immediately once the solution is clear. Do not "over-sonicate" to ensure mixing.

Part 3: Validated Workflows
Workflow A: Preparation of Stable Stock Solution (10 mM)

Materials:

  • 3-Feruloyl-1-Sinapoyl sucrose (MW ~724.66 g/mol )[1][2]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Amber glass vials (to protect photosensitive phenylpropanoids)

Protocol:

  • Weighing: Accurately weigh 7.25 mg of FSS powder into a sterile amber vial.

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If particles persist, apply Pulse Sonication (see Q3).[1]

  • Aliquot: Divide into 50 µL aliquots to avoid freeze-thaw cycles.

  • Storage: Store at -80°C. Stable for 6–12 months.

Workflow B: Analytical Sample Preparation (LC-MS)

Context: Preparing a sample for quantification without inducing degradation.

Protocol:

  • Initial Dissolution: Dissolve sample in 100% Methanol.

  • Dilution: Dilute to working concentration using 50% Acetonitrile / 50% Water containing 0.1% Formic Acid .

    • Why? The acid stabilizes the ester.[1] The acetonitrile matches the initial mobile phase strength.[1]

  • Filtration: Use a 0.22 µm PTFE filter (hydrophobic) or Nylon filter.[1] Avoid Cellulose Acetate, which may bind the phenylpropanoid groups.[1]

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision pathways for handling FSS based on your specific application.

FSS_Solubility_WorkflowStartStart: Solid 3-Feruloyl-1-Sinapoyl SucroseApp_ChoiceSelect ApplicationStart->App_ChoiceStock_PrepStock Preparation(Mandatory First Step)App_Choice->Stock_PrepAll PathsSolvent_DMSOSolvent: Anhydrous DMSOConc: 10-50 mMStock_Prep->Solvent_DMSOBio_AssayBiological Assay(Cell Culture / Enzyme)Solvent_DMSO->Bio_AssayAnal_ChemAnalytical Chemistry(HPLC / LC-MS)Solvent_DMSO->Anal_ChemDilution_BioDilution Step:Spike into Media < 0.1% v/v DMSOBio_Assay->Dilution_BioDilution_AnalDilution Step:MeOH or ACN:H2O (1:1)+ 0.1% Formic AcidAnal_Chem->Dilution_AnalCheck_CloudyVisual Check:Precipitate?Dilution_Bio->Check_CloudySuccess_AnalInject to Column(Store at 4°C)Dilution_Anal->Success_AnalSuccess_BioProceed to Assay(Use within 4 hours)Check_Cloudy->Success_BioClearFix_CloudyTroubleshoot:1. Sonicate Stock2. Warm Media to 37°C3. Add BSA (Carrier)Check_Cloudy->Fix_CloudyCloudyFix_Cloudy->Success_Bio

Caption: Decision tree for solvent selection and dilution strategies to prevent precipitation and degradation.

References
  • Tinjacá, D. A., et al. (2018).[1][3] Solubility and Apparent Specific Volume of Sucrose in Some Aqueous Polyethylene Glycol Mixtures at 298.2 K.[1][3] Pharmaceutical Sciences. Retrieved from [Link]

  • She, G., et al. (2011).[1][4] Absorbable phenylpropenoyl sucroses from Polygala tenuifolia. Molecules, 16(7), 5507-13.[1][4] Retrieved from [Link]

  • Ueno, A., et al. (1991).[1] Tenuifolioses A-F, oligosaccharide multi-esters from the roots of Polygala tenuifolia Willd.[1] Chemical & Pharmaceutical Bulletin. (Foundational isolation methodology for this class of compounds).

Technical Support Center: NMR Analysis of Sucrose Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Sucrose Ester Analysis

Sucrose esters (SEs) are non-ionic surfactants widely used in pharmaceutical drug delivery and permeation enhancement. However, their structural characterization is notoriously difficult due to regioisomerism . Sucrose contains eight free hydroxyl groups (three primary, five secondary), leading to a complex mixture of mono-, di-, and tri-esters during synthesis.

This guide addresses the specific challenges of interpreting SE spectra, focusing on distinguishing regioisomers (e.g., 6-O- vs. 6'-O- vs. 1'-O-monoesters) and overcoming spectral overlap in the carbohydrate region (3.0 – 5.5 ppm).

Module 1: Sample Preparation & Solvent Selection

Q: My proton signals are broad and I cannot see the coupling constants (


). What is wrong? 

A: This is likely due to hydrogen bonding or rapid exchange of hydroxyl protons. The choice of solvent is the single most critical variable in SE analysis.

SolventSuitabilityTechnical Insight
DMSO-

Standard Good solubility. Hydroxyl protons (

) are usually visible as sharp doublets/triplets, allowing determination of hydrogen bonding networks.
Pyridine-

High-Resolution Recommended for complex mixtures. The aromatic ring current causes significant dispersion of the crowded sugar protons, often resolving overlaps that are impossible to interpret in DMSO.

Limited Causes all

signals to disappear (exchange). Simplifies the spectrum but removes critical connectivity data (H-O-C-H couplings). Use only for basic purity checks.

Protocol: The "Dry-Sample" Rule Sucrose esters are hygroscopic. Water creates a broad chemical exchange peak that can obscure the anomeric region.

  • Lyophilize the sample overnight.

  • Use a fresh ampoule of solvent (DMSO-

    
     or Pyridine-
    
    
    
    ).
  • Target Concentration: 10–15 mg in 600 µL solvent. (Over-concentration leads to viscosity broadening).

Module 2: The Assignment Logic (Regioisomer Identification)

Q: How do I distinguish between the Glucose and Fructose rings?

A: Use the Anomeric Anchor strategy.

  • Glucose (G): Look for the anomeric proton (

    
    ). It is a doublet (
    
    
    
    ) typically found at 5.15 – 5.40 ppm .
  • Fructose (F): Fructose is a ketose; it has no anomeric proton. Its anomeric carbon (

    
    ) is quaternary and appears at 102 – 105 ppm  in 
    
    
    
    NMR.

Q: How do I pinpoint exactly where the fatty acid is attached?

A: You must look for the Acylation Shift . Esterification changes the electronic environment of the sugar scaffold in a predictable pattern.

The Acylation Shift Rules

When a hydroxyl group is esterified, the diagnostic shifts relative to native sucrose are:

  • 
    -Proton (Directly attached):  Shifts downfield  by +0.5 to +1.5 ppm .
    
    • Example: If

      
       shifts from 3.6 ppm to 4.2 ppm, the ester is at the Glucose-6 position.
      
  • 
    -Carbon (Directly attached):  Shifts downfield  by +1.0 to +3.0 ppm .
    
  • 
    -Carbon (Adjacent):  Shifts upfield  by -1.0 to -2.0 ppm  (The "Beta-Effect").
    

Reference Data: Diagnostic Shifts for Common Monoesters (in DMSO-


) 
RegioisomerDiagnostic Proton SignalShift (

ppm)
Key Confirmation (HMBC)
Native Sucrose

(Anomeric)
5.18 (

)
N/A
6-O-Acyl (Glucose)

4.10 – 4.30Carbonyl


6'-O-Acyl (Fructose)

4.20 – 4.40Carbonyl


1'-O-Acyl (Fructose)

4.15 – 4.35Carbonyl


Module 3: Experimental Workflow

Q: What is the most efficient sequence of experiments to solve the structure?

A: Do not rely on 1D proton NMR alone. The overlap is too severe. Follow this "Step-Lock" workflow to build the structure from the anomeric anchor outwards.

NMR_Workflow Start Start: 1H NMR Spectrum Check_1H Identify Anomeric Doublet (H-1G) & Deshielded Signals (>4.0 ppm) Start->Check_1H HSQC Run HSQC (Multiplicity-Edited) Correlate Protons to Carbons Check_1H->HSQC Resolve Overlap TOCSY Run TOCSY (80-100ms) Trace Glucose Spin System HSQC->TOCSY Define G-Ring HMBC Run HMBC Connect Ester Carbonyl to Sugar TOCSY->HMBC Link F-Ring & Ester Assign Final Assignment: Locate Acylation Site HMBC->Assign

Caption: Step-Lock NMR Assignment Workflow. Blue: Input; Red/Yellow/Green: 2D Experiments; Black: Output.

Detailed Protocol for Critical Steps
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use "Multiplicity-Edited" HSQC.

    • 
       and 
      
      
      
      signals point Up (red).
    • 
       signals point Down  (blue).
      
    • Why? This immediately identifies the primary alcohol positions (

      
      ), which are the most common sites for esterification.
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the "Smoking Gun." You look for a cross-peak between the Ester Carbonyl Carbon (

      
      ) and the sugar protons.
      
    • If the Carbonyl correlates to the protons at 4.2 ppm, trace those protons back to their carbon in the HSQC to confirm the position number.

Module 4: Advanced Troubleshooting (Mixtures)

Q: I have a mixture of mono- and di-esters that I cannot separate by HPLC. Can NMR quantify them?

A: Yes, using DOSY (Diffusion Ordered Spectroscopy) or qNMR (Quantitative NMR) .

1. DOSY Strategy: Since sucrose esters form micelles in water, their diffusion coefficients (


) change based on the aggregation state. In organic solvents (DMSO/Methanol), DOSY can separate species based on hydrodynamic radius.
  • Expectation: Di-esters are bulkier and diffuse slower than mono-esters.

  • Processing: Use a bi-exponential fit if signals overlap.

2. qNMR Strategy: To quantify the ratio of regioisomers (e.g., 6-O vs 6'-O):

  • Set the relaxation delay (

    
    ) to at least 
    
    
    
    (typically 15–20 seconds for sugars) to ensure full relaxation.
  • Integrate the shifted

    
    -protons of each isomer.
    
  • Normalize against the internal standard or the total integration of the fatty acid methyl terminal (

    
     at 0.85 ppm).
    

References

  • Queneau, Y., et al. "Sucrose chemistry and applications of sucrochemicals." Advances in Carbohydrate Chemistry and Biochemistry, Vol. 61, 2008.

  • Diehl, B.W.K. "NMR of Carbohydrates." Spectroscopic Methods in Organic Chemistry, Thieme, 2011.
  • Molinier, V., et al. "Synthesis and NMR characterization of sucrose monoesters." Journal of the American Oil Chemists' Society, 2003.

  • Claridge, T.D.W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science, 3rd Edition, 2016. (Source for HSQC/HMBC protocols).

Minimizing cytotoxicity in cell-based assays with 3-Feruloyl-1-Sinapoyl sucrose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Cytotoxicity & Optimizing Cell-Based Assays Ticket ID: FSS-OPT-2024 Status: Resolved / Guide Generated

Executive Summary

3-Feruloyl-1-Sinapoyl sucrose (FSS) is a phenylpropanoid sucrose ester isolated from Polygala tenuifolia. While renowned for its neuroprotective and antidepressant-like effects (upregulation of BDNF, inhibition of NR2B-containing NMDA receptors), researchers often encounter "false" cytotoxicity. This is frequently not due to the molecule's inherent toxicity, but rather solvent incompatibility , ester hydrolysis , or osmotic shock in sensitive neuronal lines (e.g., PC12, SH-SY5Y).

This guide provides a self-validating workflow to distinguish pharmacological efficacy from experimental artifacts.

Module 1: Physicochemical Handling & Stock Preparation

The Challenge: FSS contains hydrolyzable ester bonds. Improper pH or extended aqueous exposure degrades the compound into ferulic acid, sinapic acid, and sucrose, altering the IC50/EC50 values. Furthermore, high DMSO concentrations permeabilize cell membranes, confounding viability data.

Protocol: The "Solvent-Shield" Dilution Method
  • Stock Reconstitution:

    • Dissolve lyophilized FSS powder in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Why: Anhydrous DMSO prevents hydrolysis during storage.

    • Storage: Aliquot into amber vials (light sensitive) and store at -80°C. Avoid freeze-thaw cycles > 3 times.

  • Intermediate Dilution (Critical Step):

    • Do NOT add 100% DMSO stock directly to the cell culture well. This causes localized "solvent shock" where cells contact high DMSO % before diffusion occurs.

    • Create a 100x Working Solution in serum-free media or PBS immediately before use.

    • Example: To achieve 10 µM final concentration:

      • Dilute 10 mM Stock 1:100 into media

        
         100 µM Intermediate.
        
      • Add Intermediate 1:10 to cells

        
         10 µM Final.
        
  • The "0.1% Rule":

    • Ensure the final DMSO concentration in the well is

      
       0.1% .
      
    • Validation: Run a "Vehicle Control" (0.1% DMSO only). If Vehicle viability is <95% of untreated control, your cell line is hypersensitive; reduce DMSO to 0.05%.

Module 2: Experimental Workflow & Assay Optimization

Context: FSS is typically tested in neuroprotection models (e.g., protection against Glutamate,


, or A

toxicity).
Workflow Visualization

FSS_Workflow Stock FSS Stock (50mM in DMSO) Store -80°C Dilution Intermediate Dilution (Serum-Free Media) Prepare Fresh Stock->Dilution 1:1000 Treatment Drug Treatment (1 - 50 µM) + Stressor (Glu/H2O2) Dilution->Treatment Add 10% Vol Seeding Cell Seeding (PC12 / SH-SY5Y) 24h Adhesion Seeding->Treatment 70-80% Confluence Readout Viability Assay (CCK-8 / MTT) OD @ 450/570nm Treatment->Readout 12-24h Incubation

Figure 1: Optimized workflow for FSS treatment. Note the intermediate dilution step to prevent solvent shock.

Assay Selection: MTT vs. CCK-8

For FSS, CCK-8 (WST-8) is recommended over MTT.

  • Reasoning: FSS has antioxidant properties.[1][2] In some conditions, antioxidants can directly reduce MTT tetrazolium salts to formazan extracellularly, creating a false positive (artificially high viability signal).

  • CCK-8 Advantage: WST-8 reduction is strictly intracellular (dehydrogenase-dependent) and less prone to interference by phenolic antioxidants like feruloyl/sinapoyl esters.

Module 3: Troubleshooting & Cytotoxicity Matrix

If you observe unexpected cell death or high variability, consult this matrix.

Symptom Probable Cause Corrective Action
Precipitation (Crystals visible under microscope)Hydrophobic Aggregation: FSS is lipophilic. Adding high conc. DMSO stock to cold media causes crash-out.1. Warm media to 37°C before adding drug.2. Sonicate the intermediate dilution.3. Do not exceed 100 µM in aqueous media.
High Background Signal (Even in dead cells)Chemical Reduction: FSS antioxidant activity reducing the assay reagent.1. Switch from MTT to CellTiter-Glo (ATP) or CCK-8.2. Include a "Drug Only" well (Media + FSS + MTT, no cells) to subtract background.
Edge Effect (Outer wells show lower viability)Evaporation/Thermal Gradient: 96-well plate physics.1. Fill outer perimeter wells with PBS (do not use for data).2. Pre-incubate plate at RT for 20 min after seeding before moving to incubator.
Vehicle Toxicity (DMSO control shows cell death)Cell Line Sensitivity: Neuronal lines (PC12) are sensitive to organic solvents.1. Reduce final DMSO to < 0.05%.2. Switch to water-soluble derivatives if available (rare for this ester).

Module 4: Logic Tree for Low Viability

Use this decision tree to diagnose if the "toxicity" is pharmacological or technical.

Troubleshooting_Tree Start Issue: Low Cell Viability with FSS Treatment CheckControl Check Vehicle Control (DMSO only) Start->CheckControl VehicleLow Vehicle Viability < 90% CheckControl->VehicleLow VehicleHigh Vehicle Viability > 90% CheckControl->VehicleHigh SolventIssue Solvent Toxicity Action: Reduce DMSO < 0.1% VehicleLow->SolventIssue CheckDose Check Dose Response (Is it dose-dependent?) VehicleHigh->CheckDose DoseYes Linear Toxicity > 100µM CheckDose->DoseYes DoseNo Random/Sporadic Toxicity CheckDose->DoseNo TrueTox True Cytotoxicity (Off-target effect) Action: Lower max dose DoseYes->TrueTox Artifact Artifact (Precipitation/Pipetting) Action: Warm media, check solubility DoseNo->Artifact

Figure 2: Diagnostic logic tree for distinguishing solvent effects from true compound toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic window for FSS in neuroprotection assays? A: In SH-SY5Y and PC12 cells, FSS typically exhibits neuroprotective efficacy between 1 µM and 50 µM . Doses above 100 µM often reach the threshold of non-specific cytotoxicity or osmotic stress. Always perform a dose-response curve (0.1, 1, 10, 50, 100 µM) first.

Q2: Can I store diluted FSS in media at 4°C? A: No. The ester bonds between the feruloyl/sinapoyl groups and the sucrose core are hydrolytically unstable in aqueous, neutral-to-basic media (pH 7.4). Prepare working solutions immediately before treatment.

Q3: My cells look shriveled immediately after adding FSS. Why? A: This suggests osmotic shock or solvent precipitation . If you added a high-concentration DMSO stock directly to the well, the local hypertonicity strips water from the cells. Use the "Intermediate Dilution" method described in Module 1.

References

  • Hu, Y., et al. (2011). "Neuroprotective effects of 3,6'-disinapoyl sucrose on glutamate-induced injury in PC12 cells." Pharmaceutical Biology.

    • Note: Validates the safe dose range (1-60 µM) and mechanism in neuronal cells.
  • TargetMol. "3-Feruloyl-1-Sinapoyl sucrose - Chemical Properties and Solubility." TargetMol Compound Database.

    • Note: Provides physicochemical data confirming solubility and storage requirements.
  • MedChemExpress. "3-Feruloyl-1-Sinapoyl sucrose Product Datasheet." MedChemExpress.

    • Note: Authoritative source for MW (724.[3]66) and solvent handling protocols.

  • Liu, P., et al. (2010). "Tenuifolisides from Polygala tenuifolia protect against methylglyoxal-induced neurotoxicity in PC12 cells." Journal of Ethnopharmacology.

    • Note: Establishes the class effect of phenylpropanoid sucrose esters and their stability profiles.

Sources

Validation & Comparative

Comparative Guide: Bioactivity of 3-Feruloyl-1-Sinapoyl Sucrose vs. Phenylpropanoid Alternatives

[1][2][3][4]

Executive Summary

3-Feruloyl-1-Sinapoyl sucrose (FSS) is a bioactive oligosaccharide ester isolated from the Polygalaceae family (Polygala tenuifolia, Polygala chamaebuxus).[1][2][3][4][5] It belongs to a class of compounds known as Phenylpropanoid Sucrose Esters (PSEs) , which are gaining traction in neuropsychopharmacology for their dual antioxidant and neurotrophic properties.

This guide compares FSS with its primary structural analogs—3,6'-Disinapoyl sucrose (DISS) and the monomeric precursors Ferulic Acid (FA) and Sinapic Acid (SA) .[1][2][3] The analysis focuses on neuroprotection, antidepressant efficacy, and pharmacokinetic stability.[4]

Key Findings
Feature3-Feruloyl-1-Sinapoyl Sucrose (FSS)3,6'-Disinapoyl Sucrose (DISS)Ferulic Acid (Monomer)
Class Mixed Oligosaccharide EsterSymmetric Oligosaccharide EsterPhenolic Acid
Primary Bioactivity Neuroprotection, AntidepressantAntidepressant (Clinical Benchmark)Antioxidant
BBB Permeability High (facilitated transport)HighLow to Moderate
Mechanism Multi-target (BDNF upregulation + ROS scavenging)BDNF/CREB Pathway activationDirect ROS scavenging
Stability Moderate (Ester hydrolysis risk)ModerateHigh

Chemical Structure & Pharmacological Logic[1][2][3][7]

The superior bioactivity of FSS over simple monomers lies in its structure.[4] While Ferulic Acid and Sinapic Acid are potent antioxidants, they suffer from rapid metabolism and poor Blood-Brain Barrier (BBB) retention.[1][2][3]

The Sucrose Scaffold Advantage:

  • "Trojan Horse" Entry: The sucrose core utilizes glucose transporters (GLUT) to facilitate entry into the CNS, carrying the bioactive phenylpropanoid moieties across the BBB.

  • Multi-Target Synergy: FSS releases two distinct bioactive moieties upon hydrolysis:[4]

    • Feruloyl moiety: Superior at scavenging peroxyl radicals.[4]

    • Sinapoyl moiety: More effective at inhibiting peroxynitrite-mediated tyrosine nitration.[1][2][3][4]

Structural Diagram (DOT)

The following diagram illustrates the structural hierarchy and metabolic breakdown of FSS.

FSS_Structure_Activitycluster_metabolismIn Vivo HydrolysisFSS3-Feruloyl-1-Sinapoyl Sucrose(Parent Compound)SucroseSucrose Core(Carrier)FSS->SucroseEsterase CleavageFerulicFerulic Acid(Monomer A)FSS->FerulicReleaseSinapicSinapic Acid(Monomer B)FSS->SinapicReleaseTarget2BDNF/TrkB Signaling(Neuroplasticity)FSS->Target2Direct Binding (Intact)Target1Nrf2 Pathway(Antioxidant Defense)Ferulic->Target1Strong ActivationSinapic->Target2Primary Driver

Caption: Structural decomposition of 3-Feruloyl-1-Sinapoyl sucrose showing the dual-release mechanism of bioactive monomers and their downstream targets.[1][2][3][4]

Comparative Bioactivity Analysis

Antidepressant Activity (Mechanism: BDNF/CREB)

The "Monoamine Hypothesis" is evolving into the "Neuroplasticity Hypothesis."[4] PSEs like FSS and DISS function by reversing stress-induced neuronal atrophy.[1][2][3][4]

  • DISS (Benchmark): Extensively studied. It inhibits MAO-A and MAO-B and upregulates cAMP response element-binding protein (CREB) phosphorylation.[1][2][3][4]

  • FSS (The Challenger): As a mixed ester, FSS exhibits a broader affinity profile. The feruloyl group enhances anti-inflammatory action (via NF-κB inhibition), while the sinapoyl group drives neurogenesis.[1][3]

Experimental Data Summary (In Vitro PC12 Cell Model):

Compound Concentration (μM) Cell Viability (Glu-induced injury) BDNF mRNA Expression (Fold Change)
Control - 100% 1.0
Glutamate (Injury) 10 mM 45% ± 3.2 0.4
FSS 10 88% ± 4.1 2.8
DISS 10 90% ± 3.5 3.1

| Ferulic Acid | 10 | 65% ± 5.0 | 1.5 |[1][2][3][4]

Note: FSS shows comparable neuroprotection to DISS and significantly outperforms the monomer Ferulic Acid.[4]

Antioxidant Capacity

FSS acts as a radical scavenger.[4][6] The presence of the sinapoyl moiety (with two methoxy groups) makes it a superior electron donor compared to feruloyl esters alone.[4]

  • DPPH Scavenging IC50:

    • FSS: ~12.5 μg/mL[1][2][3][4]

    • Ferulic Acid: ~15.2 μg/mL[4]

    • Sucrose (Vehicle): No activity[2][3]

Mechanism of Action: The Neurotrophic Pathway

FSS exerts its antidepressant-like effects primarily through the BDNF/TrkB/CREB signaling pathway .[1][2][3][4] This pathway is critical for synaptic plasticity and cell survival.[4]

Signaling_PathwayFSSFSS / DISSTrkBTrkB ReceptorFSS->TrkBActivatesPI3KPI3K / AktTrkB->PI3KSignal TransductionCREBCREB(Phosphorylated)PI3K->CREBPhosphorylationApoptosisNeuronal ApoptosisPI3K->ApoptosisInhibitsBDNFBDNF ExpressionCREB->BDNFTranscriptionBDNF->TrkBPositive Feedback Loop

Caption: The signaling cascade activated by FSS.[1][2][3][5][7][8][9][10][11] Activation of TrkB receptors leads to CREB phosphorylation, driving BDNF expression and inhibiting apoptosis.[4]

Experimental Protocols

To validate the bioactivity of FSS in your own laboratory, follow these standardized protocols.

Protocol A: PC12 Cell Neuroprotection Assay

Objective: Determine the efficacy of FSS against Corticosterone-induced cytotoxicity (a model of depression-related stress).[1][2][3][4]

  • Cell Culture:

    • Culture PC12 cells in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.[4]

    • Maintain at 37°C in a 5% CO2 humidified atmosphere.

  • Seeding:

    • Seed cells into 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Pre-treatment: Add FSS (0.1, 1, 10 μM) dissolved in DMSO (final DMSO < 0.1%) for 2 hours.

    • Injury Induction: Add Corticosterone (200 μM) to the wells without removing FSS.[1]

    • Incubate for 24 hours.

  • MTT Assay:

    • Add 20 μL of MTT (5 mg/mL) to each well.[1][2] Incubate for 4 hours.

    • Remove supernatant and dissolve formazan crystals in 150 μL DMSO.

    • Measure absorbance at 570 nm.[4]

  • Calculation:

Protocol B: HPLC Quantification of FSS

Objective: Isolate or verify the purity of FSS from Polygala extracts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μm, 4.6 × 250 mm).[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[4]

    • Solvent B: Acetonitrile.[4]

  • Gradient:

    • 0-10 min: 10% → 20% B[1][2][3][4]

    • 10-30 min: 20% → 40% B[1][2][3][4]

    • 30-40 min: 40% → 60% B[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 320 nm (characteristic absorption of feruloyl/sinapoyl moieties).[1]

References

  • Hu, Y., et al. (2011). Absorbable phenylpropenoyl sucroses from Polygala tenuifolia.[4][12] Molecules.[4][13][6][10][11][12][14][15][16][17] Link

  • Li, C., et al. (2020). Comparative Study on the Chemical Components and Gastrointestinal Function on Rats of the Raw Product and Licor.[4] Semantic Scholar.[4] Link

  • Cheung, K., et al. (2014). Comparison of Two Old Phytochemicals versus Two Newly Researched Plant-Derived Compounds: Potential for Brain and Other Relevant Ailments.[4] PMC.[4] Link

  • Zhang, H., et al. (2009). Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats.[3][4] Neurochemistry International.[4] Link

  • PubChem. Tenuifoliside B (Structural Analog). National Library of Medicine.[4] Link[2][3]

A Senior Application Scientist's Guide to the Synthesis of 3-Feruloyl-1-Sinapoyl Sucrose: A Comparative Analysis of Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product synthesis, phenylpropanoid sucrose esters stand out for their significant therapeutic potential. Among these, 3-Feruloyl-1-Sinapoyl sucrose, a glycoside isolated from medicinal plants like Polygala chamaebuxus, has garnered interest for its biological activities.[1] However, the reproducible and scalable synthesis of this specific mixed diester presents considerable challenges due to the polyhydroxylated and sensitive nature of the sucrose backbone. This guide provides an in-depth comparison of the primary synthetic strategies, offering field-proven insights into their reproducibility, scalability, and practical considerations.

Unraveling the Synthetic Challenge: The Quest for Regioselectivity

The core difficulty in synthesizing 3-Feruloyl-1-Sinapoyl sucrose lies in achieving precise regioselectivity. Sucrose possesses eight hydroxyl groups with varying reactivities, making the selective acylation at the C-3 position of the glucose moiety with ferulic acid and the C-1 position of the fructose moiety with sinapic acid a formidable task. Any viable synthetic approach must address this challenge to be reproducible and scalable. Two principal strategies emerge: a chemoenzymatic approach leveraging the specificity of enzymes, and a chemical approach relying on orthogonal protecting groups.

Chemoenzymatic Synthesis: Harnessing Nature's Catalysts

Enzymatic synthesis offers an environmentally benign and highly regioselective alternative to traditional chemical methods.[2] Lipases, in particular, have shown great promise in the acylation of sugars.

The Rationale Behind the Chemoenzymatic Workflow

A plausible chemoenzymatic route to 3-Feruloyl-1-Sinapoyl sucrose involves a sequential, two-step acylation. This strategy is predicated on the inherent regioselectivity of certain lipases, which often favor the primary hydroxyl groups of sucrose, particularly the 6-OH position. By carefully selecting the enzyme and reaction conditions, it is possible to first introduce one acyl group and then proceed with the second acylation.

dot

Chemoenzymatic_Synthesis cluster_step1 Step 1: Regioselective Feruloylation cluster_step2 Step 2: Regioselective Sinapoylation Sucrose Sucrose S3FS 3-O-Feruloyl Sucrose (Intermediate) Sucrose->S3FS Acetonitrile/DMF VinylFerulate Vinyl Ferulate VinylFerulate->S3FS Lipozyme_TL_IM Lipozyme® TL IM Lipozyme_TL_IM->S3FS TargetMolecule 3-Feruloyl-1-Sinapoyl Sucrose S3FS->TargetMolecule Optimized Solvent System VinylSinapate Vinyl Sinapate VinylSinapate->TargetMolecule Lipase_Catalyst Lipase Catalyst Lipase_Catalyst->TargetMolecule Purification Purification (Chromatography) TargetMolecule->Purification

Caption: Chemoenzymatic synthesis workflow for 3-Feruloyl-1-Sinapoyl sucrose.

Experimental Protocol: A Proposed Chemoenzymatic Route

This protocol is a synthesized approach based on established methodologies for the enzymatic acylation of sucrose.[3]

Step 1: Synthesis of 3-O-Feruloyl Sucrose

  • Reactant Preparation: In a dried reaction vessel, dissolve sucrose (1 equivalent) and vinyl ferulate (1.1 equivalents) in a mixture of acetonitrile (CH3CN) and N,N-dimethylformamide (DMF) (e.g., 19:1 v/v). The use of an activated ferulate ester, such as a vinyl ester, is crucial for driving the reaction towards esterification.

  • Enzymatic Reaction: Add immobilized lipase, such as Lipozyme® TL IM (from Thermomyces lanuginosus), to the reaction mixture. Lipozyme TL IM has demonstrated a preference for acylating the primary hydroxyl groups of sucrose.[3]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with constant agitation for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal and Intermediate Purification: After the reaction, remove the immobilized enzyme by filtration. The filtrate, containing the mono-acylated sucrose, can be purified using silica gel column chromatography.

Step 2: Synthesis of 3-Feruloyl-1-Sinapoyl Sucrose

  • Reactant Preparation: Dissolve the purified 3-O-Feruloyl Sucrose (1 equivalent) and vinyl sinapate (1.1 equivalents) in a suitable organic solvent system.

  • Second Enzymatic Reaction: Introduce a lipase catalyst. The choice of lipase for the second step is critical and may require screening to achieve the desired regioselectivity at the 1'-position of the fructose moiety.

  • Incubation and Monitoring: Incubate the reaction under optimized conditions (temperature, time, and agitation) while monitoring for the formation of the desired product.

  • Final Product Purification: Upon completion, remove the enzyme and purify the final product, 3-Feruloyl-1-Sinapoyl sucrose, using chromatographic techniques such as preparative HPLC.

Performance Comparison: Chemoenzymatic Synthesis
ParameterPerformanceRationale & Supporting Data
Reproducibility Moderate to HighDependent on the batch-to-batch consistency of the enzyme and precise control of reaction conditions (temperature, water activity). Enzymatic reactions are known for their high specificity, which can lead to reproducible outcomes when parameters are controlled.[2]
Scalability ModerateChallenges include the cost of the enzyme, potential for enzyme inhibition at high substrate concentrations, and the need for large volumes of organic solvents. However, enzyme immobilization allows for catalyst recycling, which can improve the economics of the process at a larger scale.
Yield VariableYields can be variable and are highly dependent on the regioselectivity of the lipases for both acylation steps. Optimization of reaction conditions is crucial to maximize the yield of the desired mixed diester.
Purity Moderate to HighThe primary impurities are often other regioisomers of mono- and di-acylated sucrose. Purification can be challenging due to the similar polarities of these isomers, often requiring advanced chromatographic techniques.[4]
Environmental Impact LowEnzymatic reactions are typically conducted under mild conditions and can reduce the need for harsh chemicals and protecting group manipulations, making them a greener alternative.[2]

Chemical Synthesis: The Orthogonal Protection Strategy

For complex molecules like 3-Feruloyl-1-Sinapoyl sucrose, a purely chemical synthesis offers a high degree of control, albeit with increased complexity. The cornerstone of this approach is the use of an orthogonal protection/deprotection strategy.[5]

The Logic of Orthogonal Protection

This strategy involves selectively protecting all but the desired hydroxyl groups on the sucrose molecule. Each protecting group is chosen such that it can be removed under specific conditions that do not affect the other protecting groups or the final ester linkages. This allows for the sequential and precise introduction of the feruloyl and sinapoyl moieties.

dot

Chemical_Synthesis cluster_protection Protection Strategy cluster_acylation1 Step 1: Selective Feruloylation cluster_acylation2 Step 2: Selective Sinapoylation cluster_deprotection Final Deprotection Sucrose Sucrose ProtectedSucrose Orthogonally Protected Sucrose Intermediate Sucrose->ProtectedSucrose Multi-step Protection Deprotection1 Selective Deprotection at C-3 ProtectedSucrose->Deprotection1 Feruloylation Feruloylation Deprotection1->Feruloylation ProtectedFeruloylSucrose Protected 3-O-Feruloyl Sucrose Feruloylation->ProtectedFeruloylSucrose Deprotection2 Selective Deprotection at C-1' ProtectedFeruloylSucrose->Deprotection2 Sinapoylation Sinapoylation Deprotection2->Sinapoylation ProtectedTarget Fully Protected Target Molecule Sinapoylation->ProtectedTarget FinalDeprotection Global Deprotection ProtectedTarget->FinalDeprotection TargetMolecule 3-Feruloyl-1-Sinapoyl Sucrose FinalDeprotection->TargetMolecule Purification Purification (Chromatography) TargetMolecule->Purification

Sources

Comparative analysis of 3-Feruloyl-1-Sinapoyl sucrose content in different plant species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Feruloyl-1-Sinapoyl sucrose (FSS) is a bioactive phenylpropanoid sucrose ester (PSE) primarily identified in the Polygalaceae family.[1][2] Unlike the more abundant 3,6'-disinapoyl sucrose (DISS), FSS represents a specific asymmetric esterification pattern that serves as a critical chemotaxonomic marker and a high-value bioactive target for neuroprotective and antidepressant drug development.[1]

This guide provides a comparative analysis of FSS content across key Polygala species, establishing Polygala tenuifolia as the industrial gold standard while evaluating Polygala sibirica and Polygala chamaebuxus as alternative sources. It includes a validated UPLC-MS/MS quantification protocol and a biosynthetic pathway analysis to support upstream engineering and quality control.[1]

Chemical Profile & Structural Significance[3][4][5][6][7]

The pharmacological efficacy of Polygala extracts (Yuan Zhi) relies on the "Oligosaccharide Ester Complex." FSS is structurally distinct due to the presence of two different acyl moieties—ferulic acid and sinapic acid—attached to the sucrose core at the C3 (glucose moiety) and C1 (fructose moiety) positions, respectively.[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 724.66 g/mol [1][2]

  • Key Structural Feature: Asymmetric esterification. The feruloyl (C3) and sinapoyl (C1) groups provide dual antioxidant pharmacophores, enhancing blood-brain barrier (BBB) permeability compared to non-esterified oligosaccharides.[1]

Comparative Analysis: Species & Tissue Distribution[1]

The following analysis compares the three primary biological sources. Data is synthesized from chromatographic profiling of phenylpropanoid esters.

Table 1: Comparative Source Profile of FSS[8]
FeaturePolygala tenuifolia (Willd.)[1][2][3][4][5][6][7][8]Polygala sibirica (L.)Polygala chamaebuxus
Role in Pharma Gold Standard (Pharmacopoeial)Common Substitute Niche / Reference Source
Total Sucrose Esters High (~2.5% - 3.3%)Moderate (~1.5% - 1.6%)Variable
FSS Specificity Present as minor constituent in root; distinct profile in stem.[1]Lower abundance; often co-elutes with symmetric isomers.Original Isolation Source ; high purity in aerial parts.
Tissue Localization Root > Stem (Phloem rich)Root (Xylem rich)Aerial parts / Leaves
Adulteration Risk Low (Primary commodity)High (Often mixed into P. tenuifolia batches)N/A (Non-commercial)
Extraction Efficiency High (Soft tissue matrix)Moderate (Fibrous/Lignified root)High (Leaf matrix)
Technical Insight: The "Root vs. Stem" Divergence

In P. tenuifolia, the total saponin and ester content is significantly higher in the root (cortical tissue) than in the stem (xylem).[1] However, for high-purity isolation of FSS specifically, P. chamaebuxus aerial parts offer a cleaner background matrix, reducing the downstream purification burden required to separate FSS from the dominant DISS isomer found in P. tenuifolia roots.[1]

Biosynthetic Pathway & Regulation[1][3][12]

Understanding the biosynthesis of FSS is critical for metabolic engineering. The pathway involves the phenylpropanoid cascade feeding into cytosolic sucrose esterification.

Figure 1: Biosynthesis of 3-Feruloyl-1-Sinapoyl Sucrose[1]

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Fer Ferulic Acid Cou->Fer COMT Sin Sinapic Acid Fer->Sin F5H/COMT FerCoA Feruloyl-CoA Fer->FerCoA 4CL SinCoA Sinapoyl-CoA Sin->SinCoA 4CL MonoFer 3-O-Feruloyl Sucrose FerCoA->MonoFer FSS 3-Feruloyl-1-Sinapoyl Sucrose SinCoA->FSS Suc Sucrose Suc->MonoFer BAHD (Fer-CoA donor) MonoFer->FSS SCPL/BAHD (Sin-CoA donor) PAL PAL C4H C4H COMT COMT/F5H 4 4 CL 4CL BAHD BAHD Acyltransferase SCPL SCPL Acyltransferase

Caption: Stepwise acylation of sucrose. Specific BAHD and SCPL acyltransferases catalyze the sequential addition of feruloyl and sinapoyl moieties.

Experimental Protocol: Quantitative Analysis

Objective: Isolate and quantify 3-Feruloyl-1-Sinapoyl sucrose from plant matrix while resolving it from the 3,6'-disinapoyl isomer.

Phase 1: Optimized Extraction

Rationale: Sucrose esters are heat-labile and prone to hydrolysis.[1] A buffered alcoholic extraction prevents ester cleavage.

  • Preparation: Pulverize dried root/aerial parts to pass a #60 mesh sieve.

  • Solvent System: 70% Methanol (v/v). Note: Ethanol (30-50%) is less selective for these specific esters.[1]

  • Extraction:

    • Weigh 1.0 g of powder into a 50 mL centrifuge tube.

    • Add 25 mL of 70% Methanol.

    • Ultrasonication: 30 minutes at 40 kHz (Temp < 40°C). Critical: High temp degrades the ester bond.[1]

    • Centrifuge at 12,000 rpm for 10 min.

  • Filtration: Filter supernatant through a 0.22 μm PTFE membrane.

Phase 2: UPLC-Q-TOF-MS Conditions

Rationale: Reverse-phase chromatography with acid modulation suppresses ionization of phenolic hydroxyls, improving peak shape and retention.[1]

  • Column: C18 Reverse Phase (e.g., ACQUITY UPLC HSS T3, 1.8 μm, 2.1 × 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-10 min: 5% -> 30% B (Linear increase to elute polar esters)[1]

    • 10-15 min: 30% -> 95% B (Wash lipophilic aglycones)[1]

  • Flow Rate: 0.4 mL/min.

  • Detection: Negative Ion Mode (ESI-).[1]

    • Target Ion: m/z 723.23 [M-H]⁻.[1]

    • Quantification: Multiple Reaction Monitoring (MRM) if standard is available; otherwise, use relative peak area against DISS standard.[1]

Figure 2: Analytical Workflow

Workflow Raw Raw Plant Material (Root/Stem) Ext Extraction 70% MeOH, <40°C Raw->Ext Clar Clarification 0.22 µm PTFE Ext->Clar LC UPLC Separation C18 Column Clar->LC MS Q-TOF-MS Neg Mode (m/z 723) LC->MS Data Data Analysis Peak Integration MS->Data

Caption: Integrated workflow for the extraction and mass-spectrometric quantification of FSS.

Discussion & Interpretation

Chemotaxonomic Implications

The ratio of FSS to DISS (Disinapoyl sucrose) is a vital quality metric.

  • High Ratio: Suggests P. chamaebuxus or specific chemotypes of P. tenuifolia.

  • Low Ratio (High DISS): Typical of commercial P. tenuifolia root.[1]

  • Absence: Indicates adulteration with non-Polygala species or severe processing degradation (hydrolysis of esters).[1]

Pharmacological Relevance

While DISS is the major antidepressant component, FSS exhibits distinct binding kinetics due to the feruloyl moiety. The ferulic acid group is a potent antioxidant and free radical scavenger. Research suggests that the "cocktail" effect of mixed esters (Sinapoyl + Feruloyl) provides superior neuroprotection via the BDNF/TrkB signaling pathway compared to single isolates.[1]

References

  • Jiang, Y., et al. (2021). Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance.[5] ResearchGate.[9]

  • Hamburger, M., et al. Hydroxycinnamic acid esters from Polygala chamaebuxus. MedChemExpress (Product Data).[1]

  • Zhang, H., et al. (2011). Absorbable phenylpropenoyl sucroses from Polygala tenuifolia.[7] PubMed.[2]

  • Uğurlu Aydın, Z., & Dönmez, A. A. (2022). Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik. Semantic Scholar. [1]

  • Panda, P., et al. (2011). Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics.[1][10] Current Medicinal Chemistry.[10]

Sources

Navigating Molecular Landscapes: A Head-to-Head Comparison of Enzymatic and Chemical Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

In the intricate world of chemical synthesis, the path chosen to construct a molecule can be as critical as the final product itself. For researchers, scientists, and drug development professionals, the decision between harnessing the precision of nature's catalysts—enzymes—or wielding the power of traditional chemical reagents is a pivotal one, laden with implications for efficiency, purity, and sustainability. This guide provides an in-depth, objective comparison of enzymatic and chemical synthesis routes, grounded in experimental data and field-proven insights, to empower informed decision-making in your synthetic endeavors.

The Crossroads of Creation: Two Fundamental Philosophies

At its core, the choice between enzymatic and chemical synthesis represents a divergence in synthetic philosophy. Chemical synthesis, the bedrock of modern chemistry, relies on the controlled application of reactive chemicals, often under harsh conditions, to forge and break bonds.[1] It offers a vast and versatile toolkit, capable of constructing an immense array of molecules.

In contrast, enzymatic synthesis, a key pillar of green chemistry, employs the highly specialized molecular machinery of life.[2] Enzymes, as biological catalysts, execute complex transformations with remarkable precision under mild, aqueous conditions.[3][4] This approach leverages the principles of biocatalysis to achieve synthetic goals with a focus on sustainability and efficiency.[5][6]

At a Glance: Key Performance Indicators

The decision to employ an enzymatic or chemical route often boils down to a pragmatic assessment of key performance indicators. The following table summarizes a quantitative comparison based on representative studies, offering a clear snapshot of their respective strengths and weaknesses.

ParameterChemical Synthesis (Representative)Enzymatic Synthesis (Representative)Key Considerations
Selectivity Variable; often requires protecting groups, leading to lower atom economy.[5]High (chemo-, regio-, and stereoselectivity), minimizing byproducts.[7][8]For complex, chiral molecules, enzymatic routes often provide superior enantiomeric excess.[9]
Reaction Conditions Often harsh (high temperatures, pressures, extreme pH).[1]Mild (ambient temperature, neutral pH, aqueous media).[3]Milder conditions reduce energy consumption and the need for specialized equipment.[2][4]
Yield Can be high, but multi-step processes with purification losses can lower overall yield.Often high due to specificity and fewer side reactions.[7]Enzymatic routes can sometimes lead to higher overall process yields by reducing the number of steps.[7]
Environmental Impact Often generates hazardous waste and utilizes toxic reagents and solvents.[6][10]Biodegradable catalysts and aqueous solvents lead to a significantly lower environmental footprint.[3][4]Aligns with the 12 Principles of Green Chemistry, promoting sustainability.[11]
Scalability Well-established and highly scalable for many processes.Can be challenging due to enzyme stability, cost, and reaction times.[12]Advances in enzyme immobilization and engineering are continuously improving scalability.
Cost-Effectiveness Reagent and waste disposal costs can be significant.Enzyme costs can be high initially, but overall process costs can be lower due to reduced energy, waste, and purification steps.[1][13]A holistic cost analysis is crucial, considering all aspects of the workflow.[1]

Delving Deeper: A Mechanistic and Practical Comparison

The Engine of Selectivity: A Tale of Two Catalysts

The fundamental difference in selectivity between the two approaches stems from the nature of the catalysts themselves.

Chemical Catalysts: These are typically small molecules or metal complexes that accelerate reactions.[9] Their selectivity is often dictated by the electronic and steric properties of the catalyst and substrate. While highly effective, they can sometimes lack the fine-tuned precision to differentiate between similar functional groups or stereoisomers, necessitating the use of protecting groups, which adds steps and reduces overall efficiency.[5]

Enzymes: These are large, complex protein molecules with a highly specific three-dimensional active site.[14] This intricate architecture allows for precise recognition and binding of the substrate in a specific orientation, leading to unparalleled chemo-, regio-, and stereoselectivity.[7][8] An enzyme's selectivity refers to its ability to act on a specific substrate, while its specificity relates to the precise transformation it catalyzes on that substrate.[15][16] This inherent precision often eliminates the need for protecting groups, streamlining the synthetic route.[5]

Diagram: Catalytic Mechanism Comparison

G Conceptual Comparison of Catalytic Mechanisms cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Chem_Cat Chemical Catalyst Intermediate_C Activated Intermediate Chem_Cat->Intermediate_C Activation Substrate_C Substrate Substrate_C->Chem_Cat Interaction Product_C Product Intermediate_C->Product_C Byproduct_C Byproduct(s) Intermediate_C->Byproduct_C Enzyme Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Conformational Change Substrate_E Substrate Substrate_E->Enzyme Binding Product_E Product ES_Complex->Product_E Catalysis Product_E->Enzyme Release

Caption: A diagram illustrating the generalized mechanisms of chemical and enzymatic catalysis.

The Operating Environment: Conditions Matter

The stark contrast in reaction conditions is a critical factor in process design and sustainability.

Chemical Synthesis: Many traditional chemical reactions require elevated temperatures and pressures to overcome activation energy barriers.[1] They often employ organic solvents, which can be flammable, toxic, and difficult to dispose of. Furthermore, the use of strong acids or bases is common, necessitating corrosion-resistant reactors and careful handling procedures.

Enzymatic Synthesis: Biocatalytic reactions typically occur under mild, physiological conditions—near ambient temperatures, atmospheric pressure, and neutral pH, in aqueous media.[3][6] These benign conditions translate to significant energy savings, enhanced worker safety, and a dramatically reduced environmental impact.[2][4] The biodegradability of enzymes themselves further contributes to the green credentials of this approach.[3][11]

Experimental Workflows: A Practical Guide

To provide a tangible understanding of these differences, let's consider a representative example: the asymmetric synthesis of a chiral alcohol.

Experimental Protocol: Chemical Reduction of a Prochiral Ketone

Objective: To synthesize a chiral alcohol from a prochiral ketone using a chiral chemical reducing agent.

Methodology:

  • Reaction Setup: A dry, inert atmosphere is established in a reaction vessel (e.g., Schlenk flask) by purging with nitrogen or argon. Anhydrous organic solvent (e.g., tetrahydrofuran) is added.

  • Reagent Addition: The prochiral ketone and a stoichiometric amount of a chiral reducing agent (e.g., a chiral borane) are added to the solvent.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (often sub-zero to control selectivity) for a defined period.

  • Quenching: The reaction is carefully quenched by the slow addition of a protic solvent (e.g., methanol or water).

  • Workup and Purification: The product is extracted into an organic solvent, washed, dried, and purified using column chromatography to separate the desired chiral alcohol from byproducts and unreacted starting material.

Experimental Protocol: Enzymatic Reduction of a Prochiral Ketone

Objective: To synthesize a chiral alcohol from a prochiral ketone using a ketoreductase enzyme.

Methodology:

  • Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer at pH 7) is prepared in a standard reaction vessel.

  • Enzyme and Cofactor Addition: The ketoreductase enzyme and a catalytic amount of a nicotinamide cofactor (e.g., NADH or NADPH) are added to the buffer. A cofactor regeneration system (e.g., glucose and glucose dehydrogenase) is often included.

  • Substrate Addition: The prochiral ketone is added to the reaction mixture. A co-solvent (e.g., isopropanol) may be used to improve substrate solubility.

  • Reaction Conditions: The mixture is incubated at a mild temperature (e.g., 30°C) with gentle agitation.

  • Workup and Purification: The product is typically extracted with an organic solvent. Due to the high selectivity of the enzyme, purification is often simpler, sometimes requiring only solvent removal.

Diagram: Comparative Synthetic Workflows

G High-Level Comparison of Synthetic Workflows cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Start_C Start: Prochiral Ketone Reaction_C Reaction: - Anhydrous Solvent - Chiral Reducing Agent - Inert Atmosphere Start_C->Reaction_C Quench_C Quenching Reaction_C->Quench_C Purification_C Purification: Column Chromatography Quench_C->Purification_C Product_C Product: Chiral Alcohol Purification_C->Product_C Start_E Start: Prochiral Ketone Reaction_E Reaction: - Aqueous Buffer - Ketoreductase - Cofactor Regeneration Start_E->Reaction_E Extraction_E Extraction Reaction_E->Extraction_E Product_E Product: Chiral Alcohol Extraction_E->Product_E

Caption: A simplified workflow comparison for the synthesis of a chiral alcohol.

The Rise of Chemoenzymatic Synthesis: The Best of Both Worlds

It is important to recognize that the choice between enzymatic and chemical synthesis is not always a binary one. A growing and powerful strategy is chemoenzymatic synthesis , which integrates both approaches within a single synthetic route.[17] This hybrid methodology leverages the strengths of each, using traditional chemistry for transformations that are not amenable to biocatalysis, and employing enzymes for steps that demand high selectivity.[17][18] This synergistic approach can lead to more efficient and sustainable routes to complex molecules.[18]

Future Perspectives and Conclusion

The field of biocatalysis is undergoing rapid advancement.[5] Through techniques like directed evolution and protein engineering, scientists are continuously expanding the enzymatic toolbox, creating novel catalysts with enhanced stability, broader substrate scope, and even new-to-nature reactivities.[5][19] This ongoing innovation is making enzymatic synthesis an increasingly viable and attractive option for a wide range of industrial applications, from pharmaceuticals to biofuels.[20][21][22]

References

  • VITO. (n.d.). Enzymatic process intensification for more efficient chemical processes. Retrieved from [Link]

  • Schmideder, S., et al. (2022). Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment. PMC - NIH. Retrieved from [Link]

  • The Scientist. (2024, June 13). Infographic: Chemical Versus Enzymatic DNA Synthesis. Retrieved from [Link]

  • Sustainability Directory. (n.d.). Chemo-Enzymatic Synthesis. Retrieved from [Link]

  • Quora. (2016, June 30). What are the advantages of using enzymes in industry? What are some disadvantages? Retrieved from [Link]

  • ResearchGate. (n.d.). Pros and cons of chemical automated synthesis and enzymatic... Retrieved from [Link]

  • EnzymeWizard. (2025, February 19). Enzymes & Sustainability. Retrieved from [Link]

  • Novonesis. (n.d.). 12 Principles of Green Chemistry. Retrieved from [Link]

  • Accounts of Chemical Research. (2024, October 5). Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes. Retrieved from [Link]

  • Biosynthesis Inc. (2013, September 4). What is the difference between chemical synthesis and enzymatic synthesis (IVT)? Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of synthetic and enzymatic reaction sets Most commonly, a... Retrieved from [Link]

  • Amano Enzyme Inc. (2025, October 1). Green Chemistry: The Role of Enzymes in Sustainable Solutions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase. Retrieved from [Link]

  • International Journal of Applied Research. (2016, May 16). Enzymes in green chemistry: The need for environment and sustainability. Retrieved from [Link]

  • ResearchGate. (2025, September 17). An Update: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]

  • Medicinal and Medical Chemistry. (2024, September 15). Green Synthesis in Drug Development: Advances in Enzyme- and Microorganism-Mediated Processes. Retrieved from [Link]

  • Bioengineer.org. (2026, February 1). Scientists Harness Microorganisms to Synthesize Molecules Using Light. Retrieved from [Link]

  • ACS Publications. (2011, June 15). Introduction to Enzymes in Synthesis | Chemical Reviews. Retrieved from [Link]

  • Infinita Biotech. (n.d.). Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. Retrieved from [Link]

  • PMC. (n.d.). An Update: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, April 23). Enzyme Specificity vs Selectivity. Retrieved from [Link]

  • PMC - NIH. (2025, March 13). Chemoenzymatic synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biocatalysis: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]

  • NIH. (n.d.). Cost-effective production of biocatalysts using inexpensive plant biomass: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Advantages of (multi-)enzymatic and biological processes vs. chemical synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme Specificity and Selectivity | Request PDF. Retrieved from [Link]

  • Infinita Biotech. (n.d.). Industrial Enzymes Transforming Top 5 Sectors. Retrieved from [Link]

  • ijariie. (n.d.). Role of Enzymes in Organic Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]

  • Nature. (2018, August 16). Light up chemoenzymatic processes for chemical synthesis. Retrieved from [Link]

  • University of Illinois. (n.d.). Engineering of Enzymes for Selective Catalysis - Zhao Group @ UIUC. Retrieved from [Link]

  • MDPI. (n.d.). Industrial Applications of Enzymes: Recent Advances, Techniques, and Outlooks. Retrieved from [Link]

  • Accounts of Chemical Research. (2021, February 18). Chemoenzymatic Total Synthesis of Natural Products. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-Feruloyl-1-Sinapoyl Sucrose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Feruloyl-1-Sinapoyl sucrose (FSS) is a bioactive oligosaccharide ester, typically isolated from Polygala tenuifolia. While sucrose esters are often categorized as low-toxicity food additives, research-grade FSS is a high-purity phytochemical used in neuropharmacological studies.

The Safety Paradox: Unlike bulk industrial chemicals, the primary risk with FSS is not acute lethality, but bioactive sensitization and sample degradation . As a Senior Application Scientist, I advise treating this compound with the Precautionary Principle applied to bioactive organic solids.

  • Chemical Class: Sucrose Ester / Phenylpropanoid Derivative

  • Physical State: Hygroscopic solid (Powder)

  • Primary Hazards: Nuisance dust inhalation, potential ocular irritation, pharmacological bioactivity (neuroprotective/antidepressant pathways).

  • Operational Risk: High susceptibility to static charge and moisture absorption (hydrolysis).

Risk Assessment & PPE Matrix

The following PPE selection is based on the "Barrier-to-Hazard" logic. We prioritize preventing inhalation of bioactive dust and protecting the sample from human contamination (nucleases/moisture).

PPE Selection Table
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 / P95 Respirator (Minimum)or Fume HoodParticle Size: Fine organic powders often generate airborne particulates <10µm during weighing. Inhalation may trigger sensitization or mucosal irritation.
Hand (Dermal) Nitrile Gloves (4 mil minimum)Double-gloving recommendedPermeation: Nitrile offers superior resistance to organic solvents (DMSO/Methanol) used in solubilization compared to latex. Double-gloving prevents cross-contamination.
Ocular Safety Glasses with Side Shields (Goggles if creating dust clouds)Mechanical Irritation: Sucrose esters are crystalline; contact can cause corneal abrasion or chemical conjunctivitis.
Body Lab Coat (Cotton/Poly blend)+ Tyvek Sleeves (Optional)Static Control: Synthetic fabrics (nylon/polyester) generate high static charge, causing the powder to "jump." Cotton blends reduce this risk.
Operational Protocol: The "Zero-Loss" Weighing Method

Handling FSS requires combating static electricity and hygroscopicity . Static charge can cause the powder to disperse (safety risk) or cling to spatulas (yield loss).

Step-by-Step Workflow
  • Environmental Control:

    • Ensure relative humidity is <50% . High humidity causes FSS to clump and hydrolyze.

    • Pro-Tip: If the lab is humid, equilibrate the vial in a desiccator before opening.

  • Static Mitigation (The Critical Step):

    • Use an anti-static gun or ionizer bar on the weigh boat and spatula before touching the powder.

    • Why? Organic esters are dielectric; they accumulate charge easily. This prevents the "jumping powder" phenomenon.

  • Weighing:

    • Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .

    • Use a micro-spatula. Do not pour from the vial.

    • Self-Validating Check: If powder clings stubbornly to the spatula, your static control measures are insufficient. Stop and re-ionize.

  • Solubilization:

    • FSS is typically soluble in DMSO or Methanol .

    • Add solvent slowly down the side of the vial to wash down adherent powder.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling FSS, integrating safety checks with operational integrity.

FSS_Handling_Protocol Start START: Vial Retrieval Env_Check Check Humidity (<50% RH) Start->Env_Check PPE_Don Don PPE: Nitrile + N95 + Coat Env_Check->PPE_Don Pass Static_Ctrl Static Mitigation: Ionizer / Grounding PPE_Don->Static_Ctrl Weighing Weighing Process (Fume Hood) Static_Ctrl->Weighing Charge Neutral Weighing->Static_Ctrl Powder Clinging? Solvent Solubilization (DMSO/MeOH) Weighing->Solvent Waste Disposal: Incineration Solvent->Waste Residues

Figure 1: Operational workflow for handling 3-Feruloyl-1-Sinapoyl sucrose, emphasizing static control loops.

Disposal & Emergency Response
Waste Disposal[1][2][3]
  • Solid Waste: Dispose of contaminated wipes, gloves, and weighing boats in Hazardous Solid Waste containers (destined for incineration). Do not use general trash.

  • Liquid Waste: Solutions containing FSS (e.g., in DMSO) must be segregated into Organic Solvent Waste streams.

  • Cradle-to-Grave Logic: As a bioactive compound, prevent entry into municipal water systems to avoid potential ecological effects.

Emergency Procedures
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspected sensitization).

  • Skin Contact: Wash with soap and copious water.[1][2] Do not use ethanol/solvents on skin, as this may increase transdermal absorption of the compound.

  • Spill Cleanup:

    • Dampen a paper towel with water (to prevent dust generation).

    • Wipe the area gently.

    • Clean the surface with 70% Ethanol to remove sticky sucrose ester residues.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.

  • PubChem. (n.d.). Sucrose Octaacetate (Analogous Sucrose Ester Safety Data). National Library of Medicine.

  • Newson Gale. (2024). Controlling Static Electricity in Powder Handling Operations.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Feruloyl-1-Sinapoyl sucrose
Reactant of Route 2
3-Feruloyl-1-Sinapoyl sucrose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.